molecular formula C31H34F2N6O2 B15135475 Entrectinib-d8

Entrectinib-d8

Cat. No.: B15135475
M. Wt: 568.7 g/mol
InChI Key: HAYYBYPASCDWEQ-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entrectinib-d8 is a useful research compound. Its molecular formula is C31H34F2N6O2 and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H34F2N6O2

Molecular Weight

568.7 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide

InChI

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i8D2,9D2,10D2,11D2

InChI Key

HAYYBYPASCDWEQ-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6

Origin of Product

United States

Foundational & Exploratory

Entrectinib-d8 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Entrectinib-d8, a deuterated analog of the potent tyrosine kinase inhibitor, Entrectinib. This document is intended to serve as a core resource, detailing its specifications, analytical methodologies, and the biochemical pathways it influences.

Core Specifications of this compound

This compound is a stable, isotopically labeled form of Entrectinib, primarily utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling offers a distinct mass signature, facilitating precise quantification in complex biological matrices.

ParameterSpecification
Chemical Formula C₃₁H₂₆D₈F₂N₆O₂
Molecular Weight 568.69 g/mol
CAS Number 2251773-94-9
Appearance White to off-white solid
Purity Typically ≥98%
Deuterium Incorporation ≥99%

Mechanism of Action: Targeting Key Oncogenic Drivers

Entrectinib is a potent and selective inhibitor of several tyrosine kinases that are key drivers in various cancers.[1] It targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[2] These kinases, when constitutively activated due to genetic alterations like gene fusions or mutations, can drive uncontrolled cell proliferation and survival.[1][3]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and blocking their catalytic activity. This inhibition disrupts downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the suppression of tumor growth and induction of apoptosis.

Below is a diagram illustrating the signaling pathways affected by Entrectinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_ROS1_ALK TRK / ROS1 / ALK Receptor Tyrosine Kinases RAS RAS TRK_ROS1_ALK->RAS PI3K PI3K TRK_ROS1_ALK->PI3K JAK JAK TRK_ROS1_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Entrectinib Entrectinib Entrectinib->TRK_ROS1_ALK Inhibition

Caption: Signaling pathways inhibited by Entrectinib.

Analytical Methodology: Quantification of this compound

The quantification of Entrectinib and its deuterated internal standard in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol provides a general framework for this analysis.

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To extract Entrectinib and this compound from plasma samples.

  • Procedure:

    • To 50 µL of human plasma in a microcentrifuge tube, add 300 µL of a solution containing this compound (internal standard) in a protein precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation: UPLC/HPLC

  • Objective: To separate the analytes from other matrix components before detection.

  • Typical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Entrectinib: m/z 561.2 → 435.1

    • This compound: The precursor ion will be shifted by +8 Da (m/z 569.2). The fragment ion may or may not be shifted depending on the location of the deuterium atoms. The exact transition should be determined experimentally.

The workflow for the analysis of this compound is depicted below.

cluster_workflow Analytical Workflow Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Separation UPLC/HPLC Separation Extraction->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the bioanalysis of Entrectinib.

Quality Control and Certificate of Analysis

A Certificate of Analysis (CoA) for this compound should include comprehensive data to ensure its identity, purity, and stability. The following diagram outlines a typical quality control workflow for the release of a batch of this compound.

cluster_qc Quality Control Workflow Start Raw Material Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation (¹H-NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Deuterium Deuterium Incorporation (MS) Purification->Deuterium CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Deuterium->CoA Release Batch Release CoA->Release

Caption: Quality control workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further validation of analytical methods is required. Always refer to the supplier's Certificate of Analysis for batch-specific data.

References

Entrectinib-d8: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement and laboratory application of Entrectinib-d8, a deuterated internal standard for the potent tyrosine kinase inhibitor, Entrectinib. This document outlines suppliers, purchasing details, and detailed experimental protocols for the use of this compound in a research setting.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from various vendors. Researchers should note that prices are subject to change and should be confirmed on the respective supplier's website.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
MedChemExpressHY-12678S199.82%1 mg$240
5 mg$600
10 mg$980
50 mgQuote
100 mgQuote
SmallMolecules.comHY-12678S1Not Specified1 mgPrice Not Available
BenchChemNot SpecifiedNot SpecifiedNot SpecifiedCheck Availability & Pricing

Mechanism of Action and Signaling Pathways

Entrectinib is a potent and selective inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2] These receptor tyrosine kinases, when constitutively activated through genetic alterations such as gene fusions, can drive oncogenesis by promoting uncontrolled cell proliferation and survival.[2][3] Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[4] This blockade of signaling disrupts key cellular pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells harboring these specific genetic alterations.

Entrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK A/B/C PI3K PI3K TRK->PI3K RAS RAS TRK->RAS PLCg PLCγ TRK->PLCg ROS1 ROS1 ROS1->PI3K ROS1->RAS JAK JAK ROS1->JAK ALK ALK ALK->PI3K ALK->RAS ALK->JAK Entrectinib This compound Entrectinib->TRK Inhibition Entrectinib->ROS1 Inhibition Entrectinib->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Entrectinib's inhibition of TRK, ROS1, and ALK signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory experiments involving this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Entrectinib in a cancer cell line.

Materials:

  • Trk-, ROS1-, or ALK-fusion positive cancer cell line (e.g., KM12, HCC78)

  • Complete growth medium

  • This compound (for use as an internal standard in subsequent analysis if desired, or non-deuterated Entrectinib for viability testing)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a 2X serial dilution of Entrectinib in complete medium. A starting range of 10 nM to 10 µM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for Pathway Inhibition

This protocol describes how to assess the phosphorylation status of target kinases and their downstream signaling proteins following Entrectinib treatment.

Materials:

  • Trk-, ROS1-, or ALK-fusion positive cancer cell line

  • Entrectinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to reach 70-80% confluency. Treat cells with varying concentrations of Entrectinib for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and run according to the manufacturer's instructions.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels to determine the change in phosphorylation.

LC-MS/MS Quantification of Entrectinib

This protocol provides a general method for the quantification of Entrectinib in plasma samples using this compound as an internal standard.

Materials:

  • Human or rat plasma samples

  • This compound (internal standard)

  • Acetonitrile

  • Formic acid

  • UPLC-MS/MS system

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., 500 ng/mL in methanol).

  • Add 250 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Parameters (example):

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • MRM Transitions:

    • Entrectinib: m/z 561.3 → 475.1

    • This compound: m/z 569.3 → 483.1 (Note: exact transition may vary based on deuteration pattern)

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of Entrectinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or athymic nu/nu)

  • Cancer cell line for xenograft implantation

  • Entrectinib

  • Vehicle (e.g., 0.5% methylcellulose with 1% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer Entrectinib orally by gavage at the desired dose (e.g., 10-60 mg/kg) and schedule (e.g., once or twice daily). The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (length × width²)/2. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Analysis: Compare tumor growth inhibition between the treated and control groups. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the evaluation of tyrosine kinase inhibitors like Entrectinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Pathway_Analysis Target Engagement & Pathway Analysis (Western Blot) Cell_Viability->Pathway_Analysis PK_Study Pharmacokinetic Study (LC-MS/MS with this compound) Pathway_Analysis->PK_Study Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study PD_Study Pharmacodynamic Study (Biomarker Analysis in Tumors) Efficacy_Study->PD_Study

Experimental workflow for tyrosine kinase inhibitor evaluation.

Drug_Efficacy_Evaluation Preclinical Preclinical Studies (In Vitro & In Vivo Models) Phase1 Phase I Clinical Trial (Safety & Dosage) Preclinical->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trial (Comparison & Confirmation) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Logical flow of drug efficacy evaluation.

References

Solubility Profile of Entrectinib-d8 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Entrectinib-d8 in various organic solvents. The information is compiled to assist researchers and professionals in drug development in understanding the physicochemical properties of this compound, which is crucial for formulation, analytical method development, and various in-vitro and in-vivo studies. While specific solubility data for the deuterated form (d8) is not extensively published, the data for Entrectinib is presented here as a close surrogate, given that isotopic labeling is generally considered to have a minimal impact on solubility.

Core Data Presentation: Solubility of Entrectinib

The following table summarizes the reported solubility of Entrectinib in common organic solvents. This data provides a quantitative basis for solvent selection in experimental and developmental work.

Organic SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~20 - 100
Dimethylformamide (DMF)~30
Ethanol~1 - 100

Note: The significant range reported for DMSO and Ethanol may be attributable to variations in experimental conditions, such as temperature and the specific form of the solid material used.

Experimental Protocol: Determination of this compound Solubility

A detailed methodology for determining the solubility of a compound like this compound in organic solvents is crucial for reproducible and accurate results. The Shake-Flask Method is a widely accepted and robust technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid form)

  • Selected organic solvent(s) of high purity (e.g., DMSO, DMF, Ethanol)

  • Glass vials with screw caps or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the suspension at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To avoid precipitation due to temperature changes, it is advisable to perform this step quickly.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining fine particles.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility of this compound in the organic solvent based on the concentration of the saturated solution, taking into account the dilution factor.

Visualization of Core Mechanisms

Entrectinib Signaling Pathway Inhibition

Entrectinib is a potent inhibitor of several tyrosine kinases. Its therapeutic effect is derived from the simultaneous blockade of key signaling pathways that are often constitutively activated in various cancers.

Entrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TrkA/B/C RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR ROS1 ROS1 ROS1->RAS_RAF_MEK_ERK ROS1->PI3K_AKT_mTOR ALK ALK ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Entrectinib Entrectinib Entrectinib->TRK Entrectinib->ROS1 Entrectinib->ALK Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression JAK_STAT->Gene_Expression

Caption: Inhibition of Trk, ROS1, and ALK signaling by Entrectinib.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining solubility is a critical aspect of ensuring a systematic and valid experimental approach.

Solubility_Workflow Start Start: Excess this compound + Organic Solvent Equilibration Equilibration (24-48h at constant T) Start->Equilibration Centrifugation Phase Separation: Centrifugation Equilibration->Centrifugation Filtration Sample Collection: Supernatant Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution of Filtrate Filtration->Dilution Analysis Quantification by HPLC Dilution->Analysis Result Result: Solubility Value Analysis->Result

Caption: Workflow for the shake-flask solubility determination method.

Entrectinib-d8: A Technical Overview of a Deuterated Pan-Trk, ROS1, and ALK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib-d8 is the deuterated analogue of Entrectinib, a potent and selective tyrosine kinase inhibitor. Entrectinib targets Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), ROS1, and Anaplastic Lymphoma Kinase (ALK), which are key drivers in various cancers.[1] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, is a strategic modification intended to influence the drug's pharmacokinetic profile. This alteration can potentially lead to a lower rate of metabolism and a longer half-life compared to its non-deuterated counterpart, a principle known as the kinetic isotope effect.[2][][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, mechanism of action, and relevant experimental protocols.

Chemical Identifiers and Properties

This compound is structurally identical to Entrectinib, with the exception of eight hydrogen atoms being replaced by deuterium. This substitution is typically in a position susceptible to metabolic modification. The key chemical identifiers for this compound are summarized below.

IdentifierValueReference
CAS Number 2251773-94-9[5]
Synonyms NMS-E628-d8, RXDX-101-d8
Molecular Formula C₃₁H₂₆D₈F₂N₆O₂
Molecular Weight 568.69 g/mol
SMILES O=C(NC1=NNC2=C1C=C(CC3=CC(F)=CC(F)=C3)C=C2)C4=C(NC5CCOCC5)C=C(N6C([2H])([2H])C([2H])([2H])N(C)C([2H])([2H])C6([2H])[2H])C=C4

Mechanism of Action and Signaling Pathways

Entrectinib functions as an ATP-competitive inhibitor of the kinase domains of TrkA, TrkB, TrkC, ROS1, and ALK. In cancers driven by fusions or mutations of these kinases, the signaling pathways are constitutively active, leading to uncontrolled cell proliferation and survival. Entrectinib blocks these aberrant signaling cascades, thereby inducing apoptosis and inhibiting tumor growth. The primary signaling pathways affected by Entrectinib are the MAPK/ERK and PI3K/AKT pathways.

The inhibitory concentrations (IC₅₀) of the non-deuterated Entrectinib, which are expected to be comparable for this compound in terms of target engagement, are provided below.

Target KinaseIC₅₀ (nM)Reference
TrkA1
TrkB3
TrkC5
ROS112
ALK7

Below are diagrams illustrating the signaling pathways inhibited by Entrectinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_ROS1_ALK Trk / ROS1 / ALK Receptor Tyrosine Kinase PI3K PI3K Trk_ROS1_ALK->PI3K Activation RAS RAS Trk_ROS1_ALK->RAS Activation Entrectinib Entrectinib Entrectinib->Trk_ROS1_ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Entrectinib Inhibition of Pro-Survival Signaling Pathways

Experimental Protocols

The following are representative experimental protocols for evaluating the efficacy of Entrectinib. These protocols are directly applicable for studies involving this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of Entrectinib on the viability of cancer cell lines with Trk, ROS1, or ALK fusions.

Materials:

  • Trk, ROS1, or ALK fusion-positive cancer cell line

  • Complete growth medium

  • Entrectinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of Entrectinib in complete growth medium. Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Pathway Inhibition

This protocol is for determining the effect of Entrectinib on the phosphorylation status of key proteins in the Trk, ROS1, and ALK signaling pathways.

Materials:

  • Trk, ROS1, or ALK fusion-positive cancer cell line

  • Entrectinib

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Trk, anti-Trk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of Entrectinib for a specified time. Lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the change in phosphorylation.

cluster_workflow Experimental Workflow start Start cell_culture Culture Trk/ROS1/ALK Fusion-Positive Cells start->cell_culture treatment Treat with Entrectinib (Varying Concentrations & Times) cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability protein_extraction Protein Extraction & Quantification treatment->protein_extraction data_analysis Data Analysis (IC50, Phosphorylation Levels) cell_viability->data_analysis western_blot Western Blot Analysis protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Workflow for Evaluating Entrectinib Efficacy

Conclusion

This compound represents a refined approach in the development of targeted cancer therapies. Its deuteration offers the potential for an improved pharmacokinetic profile, which may translate to enhanced clinical benefit. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, enabling a deeper understanding of its chemical properties, mechanism of action, and methods for its preclinical evaluation. As with any deuterated compound, specific studies on the pharmacokinetics of this compound are necessary to fully characterize its properties and potential advantages over the non-deuterated form.

References

Preclinical Pharmacokinetics of Entrectinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1] Its efficacy in treating solid tumors harboring NTRK, ROS1, or ALK gene fusions is well-documented.[2][3] A critical aspect of its preclinical development and clinical success, particularly in patients with central nervous system (CNS) metastases, is its favorable pharmacokinetic profile, characterized by excellent oral bioavailability and significant CNS penetration.[2][4] This technical guide provides an in-depth overview of the preclinical pharmacokinetic data on entrectinib, tailored for researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Preclinical studies in mice, rats, and dogs have been instrumental in characterizing the ADME properties of entrectinib. The compound generally exhibits low total plasma clearance, a large volume of distribution, and high plasma protein binding.

Absorption

Following oral administration, entrectinib is well-absorbed. In preclinical species, single oral doses of a solution formulation resulted in moderate-to-high absolute bioavailability, ranging from 31% to 76%. In a xenograft mouse model, peak plasma concentrations of entrectinib were observed at approximately 6 hours after oral dosing.

Distribution

A key feature of entrectinib is its ability to cross the blood-brain barrier, a critical attribute for treating primary and metastatic brain tumors. This CNS penetration has been demonstrated across multiple preclinical species. Entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter that limits the brain penetration of many drugs. This characteristic likely contributes to its sustained CNS exposure.

Table 1: Preclinical CNS Penetration of Entrectinib

SpeciesBrain/Blood RatioReference
Mouse0.4
Rat0.6 - 1.0
Dog1.4 - 2.2

Entrectinib has an apparent volume of distribution of 551 L. The active metabolite, M5, has an apparent volume of distribution of 81.1 L. Entrectinib is over 99% bound to plasma proteins.

Metabolism

In vitro studies using human liver microsomes, human hepatocytes, and cDNA-expressed human cytochrome P450 (CYP) enzymes have shown that entrectinib is primarily metabolized by CYP3A4. This metabolism leads to the formation of its major active metabolite, M5 (the desmethyl metabolite), which has similar pharmacological activity to the parent drug.

Excretion

Following a single radiolabeled dose of entrectinib in rats, the majority of the radioactivity (83%) was recovered in the feces, with only 3% found in the urine. This indicates that hepatic metabolism and biliary excretion are the primary routes of elimination for entrectinib and its metabolites. Of the radioactivity in the feces, 36% was unchanged entrectinib and 22% was the active metabolite M5.

Preclinical Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of entrectinib observed in various preclinical species.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Entrectinib

ParameterMouseRatDogReference
Terminal Half-Life (t½) 3.5 - 11.9 h (across species)3.5 - 11.9 h (across species)3.5 - 11.9 h (across species)
Bioavailability (oral) 31 - 76% (across species)31 - 76% (across species)31 - 76% (across species)
Peak Plasma Time (Tmax) ~6 hNot SpecifiedNot Specified

Experimental Protocols

In Vivo Xenograft Studies

A common experimental design to evaluate the in vivo efficacy and pharmacokinetics of entrectinib involves the use of xenograft models.

  • Animal Model: Athymic nu/nu mice are typically used.

  • Cell Line Implantation: Human cancer cell lines harboring NTRK, ROS1, or ALK fusions (e.g., KM12 cells) are implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a specified volume, mice are treated with entrectinib or a vehicle control. Entrectinib is often administered orally (per os) twice daily at doses ranging from 15 to 60 mg/kg.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine plasma concentrations of entrectinib and its metabolites. Tumor tissue can also be collected to assess drug levels and target engagement.

  • Efficacy Assessment: Tumor growth is monitored throughout the study, and at the end of the treatment period, tumors are excised and weighed.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis animal_model Athymic nu/nu Mice cell_implantation Subcutaneous Implantation of Tumor Cells animal_model->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_group Entrectinib Treatment (Oral Gavage) randomization->treatment_group control_group Vehicle Control randomization->control_group pk_sampling Pharmacokinetic Blood Sampling treatment_group->pk_sampling tumor_measurement Tumor Volume Measurement treatment_group->tumor_measurement control_group->tumor_measurement data_analysis Data Analysis pk_sampling->data_analysis tissue_collection Tumor Tissue Collection tumor_measurement->tissue_collection tissue_collection->data_analysis

Experimental workflow for a typical preclinical xenograft study of entrectinib.

In Vitro Metabolism Studies

The metabolic profile of entrectinib is investigated using various in vitro systems.

  • Systems: Human liver microsomes, human hepatocytes, and cDNA-expressed human CYP enzymes are utilized.

  • Incubation: Entrectinib (often radiolabeled [¹⁴C]) is incubated with these systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Metabolite Identification: Following incubation, the samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

  • Enzyme Inhibition: To determine the specific CYP enzymes involved, selective chemical inhibitors or recombinant CYP enzymes are used.

Signaling Pathways Targeted by Entrectinib

Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine kinases. The fusion of these genes with other partners leads to constitutively active kinase signaling, driving oncogenesis. By inhibiting these kinases, entrectinib blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.

G cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes TRK TRKA/B/C MAPK_ERK MAPK/ERK Pathway TRK->MAPK_ERK PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg ROS1 ROS1 ROS1->MAPK_ERK ROS1->PI3K_AKT JAK_STAT JAK/STAT Pathway ROS1->JAK_STAT ALK ALK ALK->MAPK_ERK ALK->PI3K_AKT ALK->JAK_STAT Entrectinib Entrectinib Entrectinib->TRK Entrectinib->ROS1 Entrectinib->ALK Proliferation Decreased Proliferation MAPK_ERK->Proliferation Survival Increased Apoptosis PI3K_AKT->Survival JAK_STAT->Proliferation PLCg->Proliferation

Signaling pathways inhibited by entrectinib.

References

Entrectinib in TRK Fusion-Positive Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide variety of solid tumors in both adult and pediatric populations. These genetic alterations lead to the expression of chimeric Tropomyosin Receptor Kinase (TRK) fusion proteins (TRKA, TRKB, and TRKC), which are constitutively active and drive tumor cell proliferation and survival.[1][2] Entrectinib (Rozlytrek) is a potent, orally available, and central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that targets TRKA/B/C, as well as ROS1 and ALK kinases.[3][4][5] Its development and approval represent a significant advancement in precision oncology, offering a tumor-agnostic treatment approach based on a specific genomic biomarker rather than the tumor's histological origin. This guide provides an in-depth technical overview of Entrectinib's role in the management of TRK fusion-positive solid tumors for researchers, scientists, and drug development professionals.

Mechanism of Action

NTRK gene fusions result in the ligand-independent dimerization and constitutive activation of TRK receptor tyrosine kinases. This perpetual activation triggers downstream signaling cascades crucial for cell growth and survival, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TRK kinase domain. This action blocks the phosphorylation and activation of the TRK fusion protein, thereby inhibiting downstream signaling. The suppression of these pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis. A key feature of Entrectinib is its ability to cross the blood-brain barrier, enabling it to exert its therapeutic effects on primary CNS tumors and brain metastases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein (Constitutively Active) RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K PLCG PLCγ TRK_Fusion->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Entrectinib Entrectinib Entrectinib->TRK_Fusion

Caption: TRK fusion signaling and Entrectinib's mechanism of inhibition.

Clinical Efficacy in Adult Patients

The primary evidence for Entrectinib's efficacy in adults with TRK fusion-positive solid tumors comes from an integrated analysis of three Phase I/II clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2. These studies enrolled patients with a variety of tumor types harboring NTRK1, NTRK2, or NTRK3 gene fusions.

An updated integrated analysis with a median follow-up of 25.8 months demonstrated robust and durable responses. The efficacy-evaluable population included 121 adult patients with 14 different tumor types.

Table 1: Efficacy of Entrectinib in TRK Fusion-Positive Solid Tumors (Adults)

Endpoint Result (N=121) 95% Confidence Interval (CI) Citation
Objective Response Rate (ORR) 61.2% -
Complete Response (CR) 15.7% (n=19) -
Partial Response (PR) 45.5% (n=55) -
Median Duration of Response (DoR) 20.0 months 13.0–38.2

| Median Progression-Free Survival (PFS) | 13.8 months | 10.1–19.9 | |

Data from an integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials with a clinical cutoff date of August 31, 2020.

Intracranial Activity

Entrectinib's ability to penetrate the CNS is a critical attribute, as many solid tumors can metastasize to the brain. In a subset of patients from the integrated analysis with measurable CNS disease at baseline, Entrectinib demonstrated significant intracranial efficacy.

Table 2: Intracranial Efficacy in Patients with Baseline CNS Metastases (Adults)

Endpoint Result (N=11) 95% Confidence Interval (CI) Citation
Intracranial ORR 63.6% 30.8–89.1

| Median Intracranial DoR | 22.1 months | 7.4–Not Estimable | |

Data based on Blinded Independent Central Review (BICR) from the integrated analysis.

Efficacy in the Pediatric Population

The STARTRK-NG trial, a Phase 1/2 study, evaluated the safety and efficacy of Entrectinib in children and adolescents with solid tumors, including those with NTRK fusions. The FDA's expanded approval for pediatric patients as young as one month was based on data from the STARTRK-NG and TAPISTRY trials.

Table 3: Efficacy of Entrectinib in Pediatric Patients with Fusion-Positive Tumors

Endpoint Result (N=26*) 95% Confidence Interval (CI) Citation
Objective Response Rate (ORR) 57.7% 36.9–76.7
Median Duration of Response (DoR) Not Reached -

| Median Duration of Treatment | 10.6 months | - | |

*Response-evaluable population with NTRK1/2/3 or ROS1 fusion-positive tumors from the STARTRK-NG trial. The most common diagnoses in the pediatric approval cohort were primary CNS tumors and infantile fibrosarcoma.

Safety and Tolerability

Across clinical trials, Entrectinib has demonstrated a manageable safety profile. Most treatment-related adverse events (TRAEs) were Grade 1 or 2 and were often reversible with dose modifications. Discontinuation due to TRAEs is relatively uncommon.

Table 4: Most Common Treatment-Related Adverse Events (TRAEs) in Adults (Any Grade)

Adverse Event Frequency in NTRK-fp Population (N=68) Citation
Dysgeusia 44%
Dizziness 38%
Constipation 35%
Fatigue 31%
Weight increased 29%
Diarrhea 28%
Nausea 26%
Paresthesia 25%
Anemia 24%

| Cognitive impairment | 22% | |

Data from the safety-evaluable population of the integrated analysis (cutoff May 31, 2018). The most common Grade 3 or 4 TRAEs were increased weight (10%) and anemia (12%). In the pediatric population, the most common TRAEs included weight gain (48.8%) and bone fractures (20.9%).

Dosage and Administration

The recommended dosage of Entrectinib varies between adult and pediatric populations, with pediatric dosing based on body surface area (BSA).

Table 5: Recommended Dosing for Entrectinib in TRK Fusion-Positive Tumors

Population Recommended Dose Citation
Adults 600 mg orally once daily
Pediatrics (>6 months) Based on Body Surface Area (BSA):
≥1.51 m² 600 mg once daily
1.11–1.5 m² 400 mg once daily
0.81–1.1 m² 300 mg once daily
0.51–0.8 m² 200 mg once daily

| Pediatrics (1 to ≤6 months) | 250 mg/m² orally once daily | |

Treatment should continue until disease progression or unacceptable toxicity. Dose adjustments are required for certain adverse reactions and for co-administration with moderate or strong CYP3A4 inhibitors.

Mechanisms of Acquired Resistance

As with other targeted therapies, patients treated with Entrectinib can develop resistance. Mechanisms of resistance are broadly categorized as "on-target" (within the NTRK gene) or "off-target" (activation of bypass signaling pathways).

  • On-Target Resistance: This is the most common form of resistance and typically involves the acquisition of secondary mutations in the TRK kinase domain. These mutations can interfere with drug binding. The most frequently observed mutations occur in the solvent front (e.g., NTRK1 G595R, NTRK3 G623R) and the gatekeeper region (e.g., NTRK1 F589L).

  • Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. Examples include the acquisition of mutations in genes like BRAF (V600E) or KRAS, or the amplification of MET.

cluster_resistance Acquired Resistance to Entrectinib Resistance Resistance Mechanisms OnTarget On-Target Resistance (NTRK Kinase Domain Mutations) Resistance->OnTarget OffTarget Off-Target Resistance (Bypass Pathways) Resistance->OffTarget SolventFront Solvent Front Mutations (e.g., G595R, G623R) OnTarget->SolventFront Gatekeeper Gatekeeper Mutations (e.g., F589L) OnTarget->Gatekeeper xDFG xDFG Motif Mutations (e.g., G667C) OnTarget->xDFG BRAF BRAF V600E Mutation OffTarget->BRAF KRAS KRAS Mutation OffTarget->KRAS MET MET Amplification OffTarget->MET

Caption: Overview of on-target and off-target resistance mechanisms.

Experimental Protocols: Detection of NTRK Gene Fusions

Accurate and reliable detection of NTRK gene fusions is essential for identifying patients who may benefit from Entrectinib. Several methodologies are employed, each with distinct advantages and limitations. In clinical trials for Entrectinib, NTRK fusions were primarily detected using Next-Generation Sequencing (NGS) or other nucleic acid-based tests.

Next-Generation Sequencing (NGS)
  • Methodology: NGS is a high-throughput technology that can sequence large portions of the genome or transcriptome in parallel. It can be DNA-based or RNA-based.

    • RNA-based NGS is the preferred method as it directly sequences the expressed transcripts, confirming the fusion is in-frame and transcribed, while avoiding the large intronic regions of NTRK genes.

    • DNA-based NGS using hybrid-capture methods can also identify fusions, including those with novel partners, but may be challenged by large introns.

  • Advantages: High sensitivity and specificity; can detect known and novel fusion partners; allows for multiplexing to test for many genomic alterations simultaneously.

  • Limitations: Can have a longer turnaround time and requires bioinformatics expertise.

Immunohistochemistry (IHC)
  • Methodology: IHC uses antibodies to detect the overexpression of TRK proteins in a tissue sample. A pan-TRK antibody can detect TRKA, TRKB, and TRKC proteins.

  • Advantages: Widely available, rapid turnaround time, and cost-effective, making it a good screening tool.

  • Limitations: Lacks specificity, as it detects both wild-type and fusion TRK proteins. A positive IHC result should always be confirmed with a molecular test like NGS.

Fluorescence In Situ Hybridization (FISH)
  • Methodology: FISH uses fluorescently labeled DNA probes that bind to specific parts of a chromosome. Break-apart probes are designed to flank the NTRK gene. If a gene fusion occurs, the probes will separate, resulting in a distinct signal pattern.

  • Advantages: Can detect novel fusion partners if using a break-apart strategy.

  • Limitations: Requires three separate assays to cover all three NTRK genes; can be labor-intensive and interpretation may be challenging.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
  • Methodology: RT-PCR detects specific, known fusion transcripts by amplifying a predefined RNA sequence.

  • Advantages: Highly sensitive and rapid.

  • Limitations: Can only detect known fusion transcripts and will miss novel fusions.

cluster_screening Screening cluster_confirmation Confirmatory Testing TumorSample Tumor Tissue Sample (FFPE) IHC Pan-TRK IHC TumorSample->IHC NGS NGS (RNA-based preferred) TumorSample->NGS FISH FISH (Break-apart probes) TumorSample->FISH RTPCR RT-PCR (Known fusions only) TumorSample->RTPCR IHC->NGS Positive Result_Neg NTRK Fusion Negative IHC->Result_Neg Negative NGS->Result_Neg Fusion Not Detected Result_Pos NTRK Fusion Positive NGS->Result_Pos Fusion Detected FISH->Result_Neg No Break-apart FISH->Result_Pos Break-apart Detected RTPCR->Result_Neg Fusion Not Detected RTPCR->Result_Pos Fusion Detected Entrectinib_Tx Consider Entrectinib Therapy Result_Pos->Entrectinib_Tx

Caption: Recommended diagnostic workflow for detecting NTRK gene fusions.

References

Entrectinib-d8: A Technical Guide for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Entrectinib-d8, a deuterated analog of Entrectinib, for its application in preclinical research. Entrectinib is a potent and selective inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are key drivers in various cancers. This compound serves as an invaluable tool, primarily as an internal standard in mass spectrometry-based quantification of Entrectinib, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Chemical Properties and Mechanism of Action

Entrectinib is an orally bioavailable, central nervous system (CNS) active inhibitor that targets oncogenic fusions of NTRK1/2/3, ROS1, and ALK genes.[1][2] By competing with ATP at the kinase domain of these fusion proteins, Entrectinib effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3] This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[4]

This compound is structurally identical to Entrectinib, with the exception of eight hydrogen atoms being replaced by deuterium. This isotopic labeling renders it distinguishable by mass spectrometry without altering its chemical behavior, making it an ideal internal standard for quantitative bioanalysis.[5]

Quantitative Data

The following tables summarize key quantitative data for Entrectinib, the non-deuterated parent compound of this compound.

Table 1: In Vitro Inhibitory Activity (IC50)
Target KinaseCell LineIC50 (nM)Reference(s)
TRKA-1
TRKB-3
TRKC-5
ROS1-7
ALK-12
TPM3-TRKAKM1217
TEL-ROS1Ba/F35
ETV6-NTRK3IMS-M20.47
ETV6-NTRK3M0-910.65
Table 2: Preclinical Pharmacokinetic Parameters of Entrectinib in Mice
ParameterValueConditionsReference(s)
Peak Plasma Concentration (Cmax) ~20% of plasma exposure in brainSingle administration
Area Under the Curve (AUC) ~20% of plasma exposure in brainSingle administration
Time to Peak Plasma Concentration (Tmax) ~6 hoursFollowing a 60 mg/kg BID oral dose in xenograft models
Brain-to-Plasma Ratio ~0.4At steady-state

Experimental Protocols

Detailed methodologies for key experiments involving Entrectinib are provided below. This compound would be utilized as an internal standard in the analytical methods for pharmacokinetic studies.

In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Entrectinib in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., with NTRK, ROS1, or ALK fusion)

  • Complete cell culture medium

  • Entrectinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of Entrectinib in complete culture medium. A vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well should be included.

  • Treatment: Remove the existing medium from the cells and add the prepared Entrectinib dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of Target Phosphorylation

This protocol is designed to confirm the on-target activity of Entrectinib by assessing the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • Entrectinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of Entrectinib for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Mouse Xenograft Model

This protocol describes the evaluation of Entrectinib's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nu/nu)

  • Cancer cell line of interest (e.g., SH-SY5Y-TrkB)

  • Matrigel

  • Entrectinib formulation for oral administration (e.g., in 0.5% methylcellulose with 1% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of medium and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Once tumors reach a specified average volume (e.g., 0.2 cm³), randomize the animals into control and treatment groups.

  • Treatment Administration: Administer Entrectinib orally to the treatment group at a predetermined dose and schedule (e.g., 60 mg/kg, twice daily). The control group receives the vehicle.

  • Tumor Measurement and Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the animals throughout the study.

  • Endpoint and Analysis: The study can be concluded when tumors in the control group reach a predetermined size or based on other ethical considerations. Analyze the tumor growth inhibition and compare the event-free survival between the groups. At the end of the study, tumors can be excised for further analysis (e.g., western blotting).

LC-MS/MS Bioanalytical Method for Entrectinib Quantification

This protocol provides a general workflow for the quantification of Entrectinib in plasma samples using this compound as an internal standard.

Materials:

  • Plasma samples from treated animals

  • Entrectinib and this compound analytical standards

  • Acetonitrile for protein precipitation

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation: Spike a known concentration of this compound into the plasma samples. Precipitate the plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

  • LC Separation: Inject the supernatant onto a UPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Entrectinib and this compound.

  • Quantification: Construct a calibration curve using known concentrations of Entrectinib spiked into blank plasma and a constant concentration of this compound. Determine the concentration of Entrectinib in the unknown samples by comparing the peak area ratio of Entrectinib to this compound against the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Entrectinib and a general experimental workflow for its evaluation.

NTRK_Signaling_Pathway Ligand Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA/B/C) Ligand->TRK_Receptor Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_Receptor->PLCg Entrectinib Entrectinib Entrectinib->TRK_Receptor Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation

Caption: Simplified NTRK signaling pathway and the point of inhibition by Entrectinib.

ROS1_ALK_Signaling_Pathway ROS1_ALK ROS1 / ALK Fusion Proteins STAT3 JAK/STAT3 Pathway ROS1_ALK->STAT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1_ALK->PI3K_AKT_mTOR Entrectinib Entrectinib Entrectinib->ROS1_ALK Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Experimental_Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro->Cell_Viability Western_Blot Western Blot (Target Modulation) In_Vitro->Western_Blot In_Vivo In Vivo Studies Cell_Viability->In_Vivo Western_Blot->In_Vivo Xenograft Mouse Xenograft Model (Efficacy) In_Vivo->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis In_Vivo->PK_PD Data_Analysis Data Analysis & Interpretation Xenograft->Data_Analysis PK_PD->Data_Analysis

References

Methodological & Application

Application Note and Protocol for the Quantification of Entrectinib using Entrectinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins, which are key drivers in various cancers.[1][2] Accurate quantification of Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Entrectinib-d8, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This is because a deuterated internal standard co-elutes with the analyte and exhibits similar ionization and extraction recovery, effectively compensating for matrix effects and other sources of variability.[5]

This document provides a detailed protocol for the use of this compound as an internal standard for the accurate and precise quantification of Entrectinib in human plasma. The described method is based on a validated LC-MS/MS assay and is suitable for regulated bioanalysis.

Mechanism of Action of Entrectinib

Entrectinib functions as an ATP competitor, inhibiting the kinase activity of TRKA, TRKB, TRKC, ROS1, and ALK. These kinases, when constitutively activated due to genetic rearrangements, drive oncogenic signaling pathways crucial for cancer cell proliferation and survival. By blocking these pathways, Entrectinib induces apoptosis and suppresses tumor growth. The primary signaling cascades inhibited by Entrectinib include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.

Entrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TRK / ROS1 / ALK Receptor Tyrosine Kinase ATP ATP PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK JAK JAK Receptor->JAK PLCg PLCγ Receptor->PLCg Entrectinib Entrectinib Entrectinib->Receptor Inhibits ADP ADP ATP->ADP Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation PLCg->Proliferation

Figure 1. Simplified signaling pathway inhibited by Entrectinib.

Experimental Protocol

This protocol is for the quantification of Entrectinib in human plasma using this compound as an internal standard (IS) by LC-MS/MS.

Materials and Reagents
  • Entrectinib reference standard

  • This compound (or Entrectinib-D5) internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma

Stock and Working Solutions
  • Entrectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Entrectinib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Entrectinib Working Solutions: Prepare serial dilutions of the Entrectinib stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • This compound Working Solution (500 ng/mL): Dilute the this compound stock solution in 75% methanol.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and effective technique for extracting Entrectinib from plasma.

  • Label polypropylene microcentrifuge tubes for each sample, standard, and quality control.

  • To 100 µL of plasma sample, add 50 µL of the this compound working solution (500 ng/mL).

  • Vortex for 10 seconds.

  • Add 250 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Add 100 µL of 0.1% formic acid to the supernatant.

  • Inject an appropriate volume into the LC-MS/MS system.

Experimental_Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add 50 µL this compound (IS) Plasma_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 250 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex (5 min) Add_ACN->Vortex2 Centrifuge Centrifuge (4000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Add_Acid Add 100 µL 0.1% Formic Acid Supernatant->Add_Acid LCMS_Analysis Inject into LC-MS/MS Add_Acid->LCMS_Analysis

Figure 2. Workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization.

ParameterCondition
LC System UPLC/HPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of Entrectinib and this compound
Injection Volume 5-10 µL
Column Temperature 40-50°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Entrectinib: 560.61 → 475.12 m/zthis compound (D5): 566.64 → 475.12 m/z
Source Temp. Optimized for instrument
Gas Flows Optimized for instrument

Method Validation

The analytical method should be validated according to regulatory guidelines from the FDA and/or ICH. Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity r² > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; acceptable precision and accuracy.
Accuracy Within ±15% of nominal concentration (±20% for LLOQ).
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ).
Matrix Effect CV of IS-normalized matrix factor ≤ 15%.
Recovery Consistent and reproducible.
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial concentration.

Data Presentation

The following tables present representative data from a validated method for Entrectinib quantification.

Table 1: Calibration Curve for Entrectinib in Human Plasma

Concentration (ng/mL)Response Ratio (Analyte/IS)
5.000.012
10.00.025
50.00.124
1000.248
5001.235
10002.480
20004.975
40009.980
800020.10
1000025.20
Linear Range: 5.0 - 10,000 ng/mL

Table 2: Accuracy and Precision Data for Entrectinib Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ QC5.0098.511.6102.312.9
Low QC15.0101.26.899.58.2
Mid QC300099.84.5100.95.1
High QC7000100.53.198.94.3
Data adapted from representative studies.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of Entrectinib in biological matrices. This protocol, when properly validated, is suitable for supporting pharmacokinetic and clinical studies in the development of Entrectinib. The stable isotope-labeled internal standard is critical for mitigating variability from sample preparation and matrix effects, ensuring high-quality data that meets regulatory expectations.

References

Application Notes and Protocols for Entrectinib-d8 in Metabolic Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Entrectinib-d8, a deuterated analog of the tyrosine kinase inhibitor Entrectinib, in the context of metabolic stability and degradation studies. This document outlines the rationale for using deuterated compounds in drug discovery, presents detailed experimental protocols for assessing metabolic stability, and provides a framework for interpreting the resulting data.

Introduction to Entrectinib and the Role of Deuteration

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, approved for the treatment of specific types of solid tumors.[1][2] Like many small molecule drugs, Entrectinib undergoes significant metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][4] This metabolism leads to the formation of metabolites, with the major active metabolite being M5, formed through N-demethylation. The rate and extent of metabolism are critical determinants of a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.

The use of deuterated analogs, such as this compound, is a strategic approach in drug discovery to modulate a drug's metabolic properties. The replacement of hydrogen atoms with their stable isotope, deuterium, at metabolically vulnerable positions can slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. By retarding metabolic breakdown, deuteration can potentially lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure, which may translate to enhanced efficacy and patient compliance. This compound is also an invaluable tool as an internal standard in bioanalytical assays for the accurate quantification of Entrectinib in biological matrices.

Data Presentation: Metabolic Stability of Entrectinib vs. This compound

The following table summarizes hypothetical quantitative data from an in vitro metabolic stability assay comparing Entrectinib and this compound in human liver microsomes. This data illustrates the expected impact of deuteration on key metabolic parameters.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 60 min
Entrectinib2527.718%
This compound5013.942%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for determining the metabolic stability of Entrectinib and this compound by monitoring the depletion of the parent compound over time in the presence of human liver microsomes.

Materials:

  • Entrectinib and this compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a structurally similar compound or a different deuterated analog)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of Entrectinib and this compound in DMSO.

    • Prepare a working solution of 1 µM of each test compound in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound working solution.

    • Add human liver microsomes (final concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Entrectinib or this compound) at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Protocol for Identification of Metabolic Degradation Products

This protocol describes a general approach to identify the metabolites of Entrectinib and this compound formed during the in vitro metabolic stability assay.

Materials:

  • Samples from the metabolic stability assay (supernatants).

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC-MS/MS Analysis:

    • Inject the supernatant samples from the metabolic stability assay onto the high-resolution LC-MS/MS system.

    • Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Metabolite Identification:

    • Process the data using metabolite identification software.

    • Search for potential metabolites by looking for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, demethylation, glucuronidation).

    • For this compound, the mass of the metabolites will be shifted according to the number of deuterium atoms retained.

    • Compare the chromatograms of the t=0 min sample with later time points to identify newly formed peaks.

    • Analyze the MS/MS fragmentation patterns of the potential metabolites to confirm their structures. The fragmentation pattern of a deuterated metabolite can provide valuable information about the site of metabolism.

Visualizations

Entrectinib_Signaling_Pathway_Inhibition Figure 1: Entrectinib Mechanism of Action cluster_cellular_effects Cellular Effects TRK TRKA/B/C PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway TRK->MAPK_ERK ROS1 ROS1 ROS1->PI3K_AKT ROS1->MAPK_ERK ALK ALK ALK->PI3K_AKT ALK->MAPK_ERK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Entrectinib Entrectinib Entrectinib->TRK Entrectinib->ROS1 Entrectinib->ALK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling pathways.

Metabolic_Stability_Workflow Figure 2: In Vitro Metabolic Stability Assay Workflow start Start: Prepare Reagents stock_prep Prepare Stock Solutions (Entrectinib & this compound) start->stock_prep incubation_mix Prepare Incubation Mixture (Test Compound + Liver Microsomes) stock_prep->incubation_mix pre_incubation Pre-incubate at 37°C incubation_mix->pre_incubation reaction_start Initiate Reaction (Add NADPH) pre_incubation->reaction_start incubation_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) reaction_start->incubation_points quenching Quench Reaction (Ice-cold Acetonitrile + IS) incubation_points->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Data Processing & Calculation (t½, CLint) analysis->data_processing end End: Report Results data_processing->end

Caption: Workflow for the in vitro metabolic stability assay.

Entrectinib_Metabolic_Pathway Figure 3: Simplified Metabolic Pathway of Entrectinib Entrectinib Entrectinib M5 M5 (Active Metabolite) N-demethylation Entrectinib->M5 CYP3A4 M11 M11 N-glucuronidation Entrectinib->M11 UGT1A4 Other_Metabolites Other Minor Metabolites Entrectinib->Other_Metabolites CYP3A4, etc. Excretion Excretion M5->Excretion M11->Excretion Other_Metabolites->Excretion

Caption: Primary metabolic pathways of Entrectinib.

References

Application Notes and Protocols for the Preparation of Entrectinib-d8 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib-d8 is the deuterated form of Entrectinib, a potent and selective inhibitor of TrkA/B/C, ROS1, and ALK tyrosine kinases. Deuterated standards are critical internal standards for quantitative bioanalysis using mass spectrometry, offering similar physicochemical properties to the analyte with a distinct mass difference. Accurate and reproducible experimental results rely on the correct preparation and handling of these standards. These application notes provide detailed protocols for the preparation of this compound stock solutions, emphasizing best practices for handling deuterated compounds to ensure their integrity and stability.

Compound Information and Solubility Data

Proper solvent selection is crucial for the preparation of accurate and stable stock solutions. The solubility of this compound is expected to be very similar to that of its non-deuterated counterpart. The following table summarizes the solubility of Entrectinib in various common laboratory solvents.

SolventSolubility (approx.)Molar Concentration (at max solubility)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]175.84 mM[1]Ultrasonic treatment may be required to fully dissolve the compound[1].
Dimethylformamide (DMF)30 mg/mL[2]52.75 mM
Ethanol1 mg/mL[2]1.76 mM

Note: Due to the hygroscopic nature of DMSO, it is crucial to use anhydrous or fresh, high-purity solvent to prevent the introduction of moisture, which can lead to hydrogen-deuterium (H-D) exchange and compromise the isotopic purity of the standard.

Storage and Stability

The stability of this compound, both in solid form and in solution, is critical for its effective use as an internal standard. Adherence to recommended storage conditions will preserve the chemical and isotopic integrity of the compound.

FormStorage TemperatureDuration
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Key Considerations for Handling Deuterated Compounds:

  • Moisture Sensitivity: Deuterated compounds are susceptible to H-D exchange with atmospheric moisture. It is imperative to handle them in a dry environment, such as under an inert gas (e.g., argon or nitrogen).

  • Light Sensitivity: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature: Store at the recommended low temperatures to minimize degradation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with screw caps

  • Pipettes and sterile, filter pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound solid powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold compound.

  • Inert Atmosphere: Conduct all subsequent steps in a controlled environment with a dry, inert atmosphere. This can be achieved in a glove box or by gently purging the weighing vessel, volumetric flask, and vials with a stream of argon or nitrogen gas.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL of 10 mM stock solution, you will need 5.687 mg of this compound (Molecular Weight: 568.69 g/mol ).

  • Dissolution:

    • Transfer the weighed this compound powder to a clean, dry Class A volumetric flask.

    • Add a portion of the anhydrous DMSO to the flask, ensuring not to exceed the final desired volume.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add anhydrous DMSO to the volumetric flask to reach the final desired volume.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and exposure to moisture.

    • Purge the headspace of each vial with inert gas before sealing.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation Environment cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh Compound (Inert Atmosphere) Equilibrate->Weigh Dissolve Add Anhydrous DMSO & Vortex Weigh->Dissolve Sonicate Ultrasonicate (If Necessary) Dissolve->Sonicate Incomplete Dissolution Adjust Adjust to Final Volume Dissolve->Adjust Complete Dissolution Sonicate->Adjust Aliquot Aliquot into Amber Vials (Inert Atmosphere) Adjust->Aliquot Store Store at -80°C or -20°C Aliquot->Store

Caption: Workflow for this compound Stock Solution Preparation.

This structured protocol and the accompanying information will aid researchers in preparing high-quality this compound stock solutions, thereby contributing to the accuracy and reliability of their experimental data.

References

use of Entrectinib-d8 in ADME (absorption, distribution, metabolism, and excretion) studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is a potent, central nervous system (CNS)-active inhibitor of tyrosine receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its successful development. Entrectinib-d8, a deuterated analog of Entrectinib, serves as an indispensable tool in these studies, particularly as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating matrix effects, improving data accuracy, and ensuring the reliability of pharmacokinetic measurements.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in key ADME studies.

Physicochemical Properties of Entrectinib

PropertyValueReference
Molecular FormulaC31H34F2N6O2DrugBank Online
Molecular Weight560.6 g/mol DrugBank Online
PermeabilityModerately Permeable
SolubilityStrongly pH-dependent
LipophilicityLipophilic

Pharmacokinetic Parameters of Entrectinib

ParameterValueConditionReference
Tmax (Time to Maximum Concentration) ~4-6 hoursSingle and multiple oral doses
Elimination Half-life (t1/2) ~20 hours
Active Metabolite (M5) Elimination Half-life (t1/2) ~40 hours
Apparent Volume of Distribution (Vd) 551 L
Active Metabolite (M5) Apparent Volume of Distribution (Vd) 81.1 L
Plasma Protein Binding >99%
M5-to-Entrectinib AUC Ratio at Steady-State 0.5600 mg dose
Absolute Bioavailability 31-76%Preclinical (solution formulation)
Food Effect on Bioavailability No clinically significant effect

Metabolism and Excretion of Entrectinib

Entrectinib is primarily cleared through metabolism, with the major metabolic pathway being N-demethylation to its active metabolite, M5, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. Another significant circulating metabolite is M11, a quaternary glucuronide conjugate formed by direct N-glucuronidation.

Excretion of Entrectinib and its metabolites is mainly through the feces. Following a single oral dose of radiolabeled Entrectinib, approximately 83% of the radioactivity was recovered in the feces, with only about 3% found in the urine. Unchanged Entrectinib accounted for 36% of the dose in the feces, while the active metabolite M5 accounted for 22%.

Entrectinib Metabolic Pathway

Entrectinib_Metabolism Entrectinib Entrectinib M5 M5 (Active Metabolite) N-demethylation Entrectinib->M5 CYP3A4 M11 M11 N-glucuronide conjugate Entrectinib->M11 UGT1A4 Excretion Fecal Excretion Entrectinib->Excretion M5->Excretion Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Sample Processing cluster_analysis Analysis A Prepare Entrectinib working solution D Pre-incubate HLM and Entrectinib at 37°C A->D B Prepare HLM suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at 0, 5, 15, 30, 60 min E->F G Quench reaction with cold Acetonitrile containing this compound F->G H Centrifuge to precipitate proteins G->H I Transfer supernatant for analysis H->I J LC-MS/MS analysis I->J K Calculate peak area ratio (Entrectinib/Entrectinib-d8) J->K L Determine in vitro half-life and intrinsic clearance K->L Caco2_Workflow cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_sample_analysis Sample Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days to form a confluent monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with HBSS C->D E Add Entrectinib in HBSS to apical (A) or basolateral (B) side D->E F Incubate at 37°C with shaking E->F G Collect samples from receiver compartment at set time points F->G H Add this compound to samples G->H I Precipitate proteins with Acetonitrile H->I J Analyze by LC-MS/MS I->J K Calculate apparent permeability coefficient (Papp) J->K

References

Application Notes and Protocols: Utilizing Entrectinib-d8 for the Study of Entrectinib's Active Metabolite, M5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entrectinib is a potent tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins, approved for the treatment of specific solid tumors. Its major active metabolite, M5, formed via N-demethylation, exhibits similar pharmacological activity to the parent drug and contributes significantly to its overall clinical efficacy.[1][2] Accurate quantification of both Entrectinib and M5 in biological matrices is crucial for pharmacokinetic (PK) and drug metabolism studies. This document provides detailed application notes and protocols for the use of Entrectinib-d8, a deuterated analog of Entrectinib, as an internal standard (IS) for the precise and accurate quantification of Entrectinib and its active metabolite M5 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Entrectinib and its Active Metabolite M5

Entrectinib is an orally administered, central nervous system (CNS) active inhibitor of tyrosine receptor kinases A/B/C, ROS1, and anaplastic lymphoma kinase (ALK).[3] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to its major active metabolite, M5, through N-demethylation.[4][5] M5 demonstrates comparable in vitro potency and activity to Entrectinib against TRK, ROS1, and ALK. At steady-state, the M5-to-Entrectinib area under the curve (AUC) ratio is approximately 0.5, indicating a substantial contribution of M5 to the overall pharmacological effect.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. This compound has nearly identical chemical and physical properties to Entrectinib, ensuring similar extraction recovery and ionization efficiency, thereby correcting for variability during sample preparation and analysis.

Signaling Pathways of Entrectinib and M5

Entrectinib and M5 act as ATP competitors, inhibiting the kinase activity of TRKA/B/C, ROS1, and ALK. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to apoptosis of tumor cells.

cluster_membrane Cell Membrane cluster_drugs Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK A/B/C PI3K PI3K TRK->PI3K RAS RAS TRK->RAS PLCg PLCγ TRK->PLCg ROS1 ROS1 ROS1->PI3K ROS1->RAS ROS1->PLCg ALK ALK ALK->PI3K ALK->RAS ALK->PLCg JAK JAK ALK->JAK Entrectinib Entrectinib / M5 Entrectinib->TRK Inhibit Entrectinib->ROS1 Inhibit Entrectinib->ALK Inhibit Apoptosis Apoptosis Entrectinib->Apoptosis Promote AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PLCg->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Simplified signaling pathway of Entrectinib and M5 inhibition.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Entrectinib and its active metabolite M5 in humans.

Table 1: Single Dose Pharmacokinetic Parameters of Entrectinib and M5

ParameterEntrectinibM5Reference(s)
Tmax (h)~4-6~4-6
Elimination Half-life (h)~20~40
Apparent Volume of Distribution (L)55181.1
Apparent Clearance (L/h)19.652.4

Table 2: Steady-State Pharmacokinetic Parameters of Entrectinib and M5

ParameterValueReference(s)
Time to Steady State (days)~14
M5-to-Entrectinib AUC Ratio~0.5
Geometric Mean Accumulation Ratio (AUC) - Entrectinib1.15 - 2.11
Geometric Mean Accumulation Ratio (AUC) - M51.46 - 2.84

Experimental Protocols

Bioanalytical Method: Quantification of Entrectinib and M5 using LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of Entrectinib and M5 in human plasma using this compound as an internal standard.

4.1.1. Materials and Reagents

  • Entrectinib, M5, and this compound analytical standards

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

4.1.2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Entrectinib, M5, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Entrectinib and M5 stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile.

4.1.3. Sample Preparation (Protein Precipitation)

Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add this compound Working Solution (50 µL) Plasma->Add_IS Vortex1 3. Vortex Add_IS->Vortex1 Add_ACN 4. Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 5. Vortex Vigorously Add_ACN->Vortex2 Centrifuge 6. Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer 7. Transfer Supernatant Centrifuge->Transfer Analyze 8. Inject into LC-MS/MS Transfer->Analyze

Caption: Workflow for plasma sample preparation.
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

  • LC System: UPLC system (e.g., Waters Acquity)

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Entrectinib, M5, and any potential interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Entrectinib: 561.2 -> 435.1

    • M5: 547.3 -> 435.1 (example, requires optimization)

    • This compound: 569.2 -> 443.1 (example, requires optimization based on deuteration pattern)

Table 3: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

4.1.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte (Entrectinib or M5) to the internal standard (this compound) against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of Entrectinib and M5 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Analyte_Peak Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak IS (this compound) Peak Area IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Entrectinib in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Entrectinib. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed in HPLC analysis of Entrectinib?

A1: The most common peak shape issues encountered are peak tailing, peak fronting, peak broadening, and split peaks.[1][2][3] Each of these can compromise the accuracy and precision of your quantification.

Q2: My Entrectinib peak is tailing. What are the likely causes?

A2: Peak tailing for a basic compound like Entrectinib is often due to secondary interactions with acidic residual silanol groups on the silica-based column packing.[4] Other potential causes include:

  • Mobile phase pH: An inappropriate mobile phase pH can lead to interactions that cause tailing.[1]

  • Column contamination: Buildup of contaminants on the column can create active sites that interact with the analyte.

  • Column degradation: Over time, the stationary phase can degrade, exposing more silanol groups.

  • Sample overload: Injecting too much sample can lead to mass overload, causing tailing.

Q3: I am observing peak fronting for Entrectinib. What could be the reason?

A3: Peak fronting is less common than tailing but can occur. The primary causes are typically:

  • Column overload: Injecting a sample that is too concentrated can saturate the stationary phase at the injection point.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

  • Poor column packing or column collapse: A void or channel in the column bed can lead to distorted peak shapes, including fronting.

Q4: Why are my Entrectinib peaks broader than expected?

A4: Peak broadening can be a sign of several issues, including:

  • Column inefficiency: A deteriorating column will lead to broader peaks.

  • Extra-column volume: Excessive tubing length or large internal diameter fittings can contribute to band broadening.

  • Slow detector response time: An improperly set detector response time can artificially broaden peaks.

  • Mobile phase viscosity: A highly viscous mobile phase can slow down mass transfer, leading to broader peaks.

Q5: What causes split peaks for Entrectinib?

A5: Split peaks can be caused by a few critical issues:

  • Partially blocked column frit: Debris from the sample or system can clog the inlet frit of the column, distorting the sample band.

  • Sample solvent issues: Injecting the sample in a solvent that is not miscible with the mobile phase or is too strong can cause peak splitting.

  • A void at the column inlet: A poorly packed column can develop a void at the top, causing the sample to travel through different paths.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like Entrectinib. Follow this workflow to troubleshoot the problem.

G start Poor Peak Shape: Peak Tailing Observed check_ph Is Mobile Phase pH 2-3 units below Entrectinib's pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., using formic acid) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-25 mM)? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Increase buffer strength check_buffer->increase_buffer No check_overload Is sample concentration too high? check_buffer->check_overload Yes increase_buffer->check_buffer dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_column Is the column old or known to be contaminated? check_overload->check_column No dilute_sample->check_overload replace_column Replace with a new column, preferably with end-capping check_column->replace_column Yes good_peak Good Peak Shape Achieved check_column->good_peak No, problem persists replace_column->good_peak

Caption: Troubleshooting workflow for peak tailing of Entrectinib.

Guide 2: General Troubleshooting for Poor Peak Shape

This guide provides a broader approach to identifying the root cause of various peak shape issues.

G start Poor Peak Shape Observed identify_shape Identify Peak Shape Issue: Tailing, Fronting, Broad, Split start->identify_shape tailing Tailing identify_shape->tailing Tailing fronting Fronting identify_shape->fronting Fronting broad Broadening identify_shape->broad Broadening split Splitting identify_shape->split Splitting check_mobile_phase Verify Mobile Phase: Correct composition, pH, fresh? tailing->check_mobile_phase check_sample_prep Check Sample Prep: Solvent compatibility, concentration? fronting->check_sample_prep check_column_hardware Inspect Column & Hardware: Age, contamination, connections? broad->check_column_hardware split->check_column_hardware check_mobile_phase->check_sample_prep check_sample_prep->check_column_hardware solution Problem Resolved check_column_hardware->solution

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Entrectinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Entrectinib-d8 by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound in positive ion mode?

A1: The molecular weight of non-deuterated Entrectinib is 560.64 g/mol . For this compound, where eight hydrogen atoms are replaced by deuterium, the molecular weight is approximately 568.7 g/mol . Therefore, the expected protonated precursor ion [M+H]⁺ should be monitored at approximately m/z 569.7 . It is crucial to confirm this mass with a direct infusion of your this compound standard.

Q2: What are the recommended multiple reaction monitoring (MRM) transitions for this compound?

A2: While specific, experimentally determined MRM transitions for this compound are not widely published, we can infer likely transitions based on the fragmentation of Entrectinib and its other deuterated analogs. The fragmentation of the deuterated internal standard is expected to be similar to the parent compound. One common product ion for Entrectinib results from the cleavage of the amide bond. Therefore, a logical approach is to use the same product ions as for Entrectinib.

Based on published data for Entrectinib, the following transitions are recommended as a starting point for optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Entrectinib561.2 - 561.4435.1Commonly reported transition.[1]
Entrectinib561.4284.1Alternative abundant fragment.[2]
This compound (Suggested) 569.7 435.1 The product ion should remain the same if the deuterium labels are not on the fragment.
This compound (Suggested) 569.7 284.1 An alternative fragment to monitor.

It is essential to optimize the collision energy for each transition to achieve the best sensitivity.

Q3: Which ionization mode is most suitable for this compound analysis?

A3: Positive electrospray ionization (ESI+) is the recommended mode for analyzing Entrectinib and its deuterated analogs.[2][3] Entrectinib is a basic compound and readily forms a protonated molecule [M+H]⁺ in the ESI source.

Q4: What type of internal standard is appropriate for the quantification of Entrectinib?

A4: Besides this compound, other internal standards have been successfully used, including Entrectinib-d4, Entrectinib-d5, carbamazepine, and quizartinib.[1] The use of a stable isotope-labeled internal standard like this compound is highly recommended as it co-elutes with the analyte and compensates for variations in sample preparation, chromatography, and ionization.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

ProblemPossible CauseSuggested Solution
No or Low Signal for this compound Incorrect precursor ion selected.Verify the m/z of the [M+H]⁺ ion for your specific lot of this compound standard via direct infusion.
Inefficient ionization.Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation.
Poor fragmentation.Optimize the collision energy for each MRM transition. Perform a product ion scan of this compound to identify the most abundant and stable fragment ions.
High Background Noise or Matrix Effects Inadequate sample clean-up.Protein precipitation is a common sample preparation technique. If high background persists, consider a more rigorous method like liquid-liquid extraction or solid-phase extraction (SPE).
Contaminated mobile phase or LC system.Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.
Poor Peak Shape (Tailing or Broadening) Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column degradation.Replace the analytical column if it has been used extensively or shows signs of performance loss.
Inappropriate mobile phase pH.An acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended for good peak shape of basic compounds like Entrectinib.
Inconsistent Results or Poor Reproducibility Instability of the analyte.Verify the stability of this compound in the sample matrix and in the autosampler under the storage conditions used.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol, especially pipetting steps.
Fluctuations in mass spectrometer performance.Regularly check the mass spectrometer's calibration and performance using the manufacturer's recommended procedures.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Entrectinib.

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for sample clean-up.

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A typical reversed-phase LC method for Entrectinib analysis is as follows.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

The following table provides a starting point for MS parameter optimization.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
Dwell Time 100 ms

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the quantification of this compound in plasma samples.

Troubleshooting Logic for Low Signal Intensity

Caption: A logical flow for troubleshooting low signal intensity of this compound.

References

minimizing ion suppression effects for Entrectinib quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to minimize ion suppression during the quantification of Entrectinib, ensuring accurate and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Entrectinib that may be related to ion suppression.

Issue 1: Low Analyte Signal or Poor Sensitivity in Matrix Samples Compared to Neat Standards

  • Question: My Entrectinib signal is significantly lower in plasma samples than in the solvent-prepared standards, leading to poor sensitivity. What is the likely cause and how can I fix it?

  • Answer: This is a classic sign of ion suppression, where components from your biological matrix co-elute with Entrectinib and interfere with its ionization in the mass spectrometer's source[1][2][3]. Phospholipids are common culprits in plasma samples[4][5].

    Troubleshooting Steps:

    • Assess the Matrix Effect: First, quantify the extent of ion suppression using a post-extraction spike experiment. This will confirm that ion suppression is the root cause. (See Experimental Protocol 4).

    • Improve Sample Preparation: Your current sample cleanup may be insufficient. Protein precipitation (PPT) is a quick but often less clean method. Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which are more effective at removing phospholipids and other interfering components.

    • Optimize Chromatography: Enhance the separation between Entrectinib and the interfering matrix components.

      • Modify Gradient: A shallower gradient can increase resolution.

      • Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity.

      • Use Higher Efficiency Columns: Ultra-Performance Liquid Chromatography (UPLC) systems provide better resolution than traditional HPLC, reducing the likelihood of co-elution.

    • Dilute the Sample: If the Entrectinib concentration is high enough, diluting your sample can lower the concentration of interfering matrix components, thereby reducing their suppressive effects.

Issue 2: Inconsistent or Irreproducible Results for Quality Control (QC) Samples

  • Question: My results for QC samples are highly variable between different analytical runs and even within the same run. What could be causing this?

  • Answer: Inconsistent results, especially with QC samples, often point to variable matrix effects across different sample lots or sample-to-sample variations. It can also be caused by slight shifts in retention time that move your analyte into a region of ion suppression.

    Troubleshooting Steps:

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression variability. A SIL-IS, such as Entrectinib-D5, has nearly identical chemical properties and chromatographic behavior to Entrectinib. It will co-elute and experience the same degree of ion suppression, allowing for an accurate analyte-to-IS ratio and improving reproducibility.

    • Perform a Post-Column Infusion Experiment: This experiment helps to visualize the regions of ion suppression across your chromatographic gradient. If Entrectinib's retention time is on the edge of a suppression zone, small shifts can cause large variations in signal. (See Experimental Protocol 5).

    • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied. LLE and SPE methods generally provide cleaner extracts and more consistent results than protein precipitation.

    • Use Matrix-Matched Calibrators: Preparing your calibration standards and QC samples in the same biological matrix as your study samples helps to normalize consistent matrix effects across the analytical run.

Frequently Asked Questions (FAQs)

  • Q1: What is ion suppression?

    • A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, like Entrectinib, is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, proteins, phospholipids). This competition in the ion source leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.

  • Q2: Which sample preparation method is best to minimize ion suppression for Entrectinib?

    • A2: While the "best" method can be matrix-dependent, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally superior to Protein Precipitation (PPT) for minimizing ion suppression because they provide a more thorough cleanup of the sample matrix, particularly removing phospholipids. One validated method for Entrectinib quantification successfully used LLE with methyl tert-butyl ether and reported insignificant matrix effects. Another study found PPT with acetonitrile to be suitable, citing "less ion suppression effect". The choice depends on the required sensitivity and the complexity of the matrix.

  • Q3: How do I choose an appropriate internal standard (IS)?

    • A3: The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as Entrectinib-D5. A SIL-IS has the same physicochemical properties as the analyte, ensuring it co-elutes and is affected by matrix effects in the same way. If a SIL-IS is unavailable, a structural analog (e.g., Quizartinib) can be used, but it must be demonstrated to have similar chromatographic and ionization behavior to Entrectinib.

  • Q4: Can my LC method itself contribute to ion suppression?

    • A4: Yes. A poorly optimized LC method that does not adequately separate Entrectinib from matrix components is a primary cause of ion suppression. Fast gradients may not provide sufficient resolution, leading to co-elution. It is critical to develop a chromatographic method that resolves the analyte from the bulk of the matrix components, especially early-eluting salts and late-eluting phospholipids.

  • Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) better for avoiding ion suppression?

    • A5: APCI is generally less susceptible to ion suppression than ESI. ESI is more sensitive to the composition of the liquid droplets entering the source, where matrix components can compete with the analyte for charge and access to the droplet surface. However, the choice of ionization source depends on the analyte's chemical properties. Entrectinib has been successfully analyzed using ESI in positive ion mode.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Minimizing Ion Suppression

Sample Preparation MethodGeneral Efficacy in Removing InterferencesCommon for EntrectinibReported Matrix Effect for EntrectinibKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) ModerateYesStated as "less ion suppression effect"Fast, simple, inexpensiveLess effective at removing phospholipids and salts, higher risk of ion suppression
Liquid-Liquid Extraction (LLE) HighYes89.61% – 92.19% (considered insignificant)Excellent removal of salts and phospholipidsMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) Very HighLess common in cited literatureNot specifically reportedHighly selective, provides the cleanest extracts, amenable to automationMost expensive, requires method development

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Entrectinib from Human Plasma (Adapted from a validated UPLC-MS/MS method)

  • To 100 µL of plasma in an Eppendorf tube, add 10 µL of the internal standard working solution (e.g., Quizartinib or Entrectinib-D5).

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 50 µL of acetonitrile and vortex again.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 30 seconds, then shake on an orbital shaker for 20 minutes.

  • Centrifuge the tubes at 10,000 × g for 10 minutes at 8 °C to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex, and inject a portion of the sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) (General Protocol)

  • To 100 µL of plasma in an Eppendorf tube, add the internal standard.

  • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is common).

  • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., >14,000 × g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly, or evaporated and reconstituted in the mobile phase to improve peak shape and sensitivity.

Protocol 3: Solid-Phase Extraction (SPE) (General Protocol for a Reversed-Phase Cartridge)

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., plasma diluted with a weak aqueous buffer) onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

  • Elution: Elute Entrectinib and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to aid elution).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for analysis.

Protocol 4: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at a known concentration (e.g., a mid-QC level).

    • Set B (Post-Spike Sample): Extract blank plasma using your chosen sample preparation method (e.g., LLE). Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into blank plasma before extraction and process as usual.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

  • Calculate Recovery (%RE):

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 5: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Setup: Use a T-fitting to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Analyte Infusion: Fill a syringe with a solution of Entrectinib (e.g., 100 ng/mL in mobile phase). Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the MS. This will generate a stable, continuous signal for Entrectinib.

  • Inject Blank Matrix: While the infusion is running, inject an extracted blank plasma sample onto the LC column and run your chromatographic gradient.

  • Analyze Data: Monitor the signal for Entrectinib. Any dips or drops in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression. Compare the retention time of these suppression zones to the retention time of Entrectinib in your actual analysis.

Visualizations

Entrectinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathways Downstream Signaling Cascades cluster_outcome Cellular Outcomes NTRK_Fusion NTRK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway NTRK_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway NTRK_Fusion->PI3K_AKT_mTOR PLCG PLCγ Pathway NTRK_Fusion->PLCG ROS1_Fusion ROS1 Fusion Protein ROS1_Fusion->RAS_RAF_MEK_ERK ROS1_Fusion->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1_Fusion->JAK_STAT ALK_Fusion ALK Fusion Protein ALK_Fusion->RAS_RAF_MEK_ERK ALK_Fusion->PI3K_AKT_mTOR ALK_Fusion->JAK_STAT ALK_Fusion->PLCG Entrectinib Entrectinib Entrectinib->NTRK_Fusion Inhibits ATP Binding Site Entrectinib->ROS1_Fusion Inhibits ATP Binding Site Entrectinib->ALK_Fusion Inhibits ATP Binding Site Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation PLCG->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Entrectinib

Caption: Entrectinib inhibits constitutively active fusion kinases (NTRK, ROS1, ALK), blocking key downstream signaling pathways like MAPK and PI3K/AKT to inhibit cancer cell proliferation and survival.

LLE_Workflow Start Start: 100 µL Plasma Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 50 µL Acetonitrile Add_IS->Add_ACN Add_MTBE Add 1 mL MTBE Add_ACN->Add_MTBE Vortex_Shake Vortex & Shake (20 min) Add_MTBE->Vortex_Shake Centrifuge Centrifuge (10,000 x g, 10 min) Vortex_Shake->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Entrectinib from plasma samples.

Ion_Suppression_Troubleshooting Problem Problem: Low Signal or High Variability Check_IS Using Stable Isotope Labeled IS? Problem->Check_IS Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS Implement SIL-IS (e.g., Entrectinib-D5) Check_IS->Implement_IS No ME_Significant Is Suppression Significant? Assess_ME->ME_Significant Optimize_SP Optimize Sample Prep (LLE or SPE) ME_Significant->Optimize_SP Yes Revalidate Re-evaluate Performance ME_Significant->Revalidate No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Optimize_LC->Revalidate Implement_IS->Assess_ME

References

dealing with matrix effects in Entrectinib bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the bioanalysis of Entrectinib.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of Entrectinib?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Entrectinib, by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1][2] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic data.[3][4] Common sources of matrix effects in plasma samples include phospholipids, salts, and metabolites.[5]

Q2: How can I determine if my Entrectinib analysis is experiencing matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A solution of Entrectinib is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation (dip or peak) in the baseline signal at the retention time of Entrectinib indicates the presence of ion suppression or enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method. The peak response of Entrectinib in a neat solution is compared to the peak response of Entrectinib spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What is an acceptable level of matrix effect in a validated bioanalytical method for Entrectinib?

A3: For a robust bioanalytical method, the matrix factor should ideally be between 0.8 and 1.2. More importantly, the internal standard (IS) normalized matrix factor (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0. This indicates that the internal standard is effectively compensating for the variability in ionization.

Troubleshooting Guide

Issue 1: Significant ion suppression is observed for Entrectinib.

This is a common issue in LC-MS/MS bioanalysis, often caused by co-eluting phospholipids from the plasma matrix.

Troubleshooting Workflow for Ion Suppression

start Significant Ion Suppression Detected step1 Review Sample Preparation: Is it optimized for phospholipid removal? start->step1 step2a Optimize Protein Precipitation: - Test different organic solvents (e.g., acetonitrile, methanol). - Evaluate solvent-to-plasma ratio. - Consider specialized phospholipid removal plates. step1->step2a If using PPT step2b Implement Liquid-Liquid Extraction (LLE): - Use a water-immiscible solvent (e.g., methyl tert-butyl ether). - Optimize pH and solvent choice. step1->step2b If PPT is insufficient step3 Modify Chromatographic Conditions: - Increase retention of Entrectinib to separate from early-eluting phospholipids. - Use a guard column. - Optimize gradient profile. step2a->step3 step2b->step3 step4 Evaluate Internal Standard (IS): - Is a stable isotope-labeled (SIL) IS being used? - Does the IS co-elute with Entrectinib? step3->step4 step5 Consider Alternative Ionization: - If using ESI, evaluate APCI, which may be less susceptible to matrix effects. step4->step5 end Ion Suppression Minimized step5->end

Caption: Troubleshooting workflow for ion suppression in Entrectinib bioanalysis.

Issue 2: High variability in Entrectinib results across different plasma lots.

This suggests a relative matrix effect, where the degree of ion suppression or enhancement varies between different sources of the biological matrix.

Troubleshooting Steps:

  • Re-evaluate Sample Preparation: The current sample cleanup method may not be robust enough to handle the variability in different plasma lots. Consider more rigorous extraction techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates.

  • Internal Standard Selection: Ensure you are using a stable isotope-labeled (SIL) internal standard for Entrectinib (e.g., Entrectinib-D5). A SIL-IS is the best choice as it co-elutes and experiences the same degree of matrix effect as the analyte, thus providing effective compensation. An analog internal standard may not co-elute perfectly and can be affected differently by the matrix.

  • Dilution: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.

Issue 3: Poor recovery of Entrectinib during sample preparation.

Low recovery can be due to inefficient extraction or loss of the analyte during processing.

Troubleshooting Steps:

  • Optimize Extraction Solvent: For Liquid-Liquid Extraction (LLE), ensure the organic solvent has the appropriate polarity to efficiently extract Entrectinib. For example, methyl tert-butyl ether has been used successfully.

  • pH Adjustment (for LLE): Entrectinib is a basic compound. Adjusting the pH of the aqueous sample to be at least two pH units higher than its pKa will ensure it is in its neutral form, maximizing its partitioning into the organic solvent.

  • Check for Adsorption: Entrectinib may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue.

  • Evaporation and Reconstitution: If an evaporation step is used, ensure it is not too harsh (e.g., excessive temperature or time) which could lead to degradation. The reconstitution solvent should be strong enough to fully dissolve the dried extract.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method for sample cleanup.

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method generally provides a cleaner extract than PPT.

  • To 100 µL of plasma sample in a suitable tube, add the internal standard.

  • Add a small volume of a protein precipitating agent like acetonitrile (e.g., 50 µL) and vortex briefly.

  • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex or shake vigorously for an extended period (e.g., 20 minutes) to ensure thorough extraction.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (supernatant) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL) before injection into the LC-MS/MS system.

Workflow for Sample Preparation and Analysis

start Plasma Sample Collection step1 Spike with Internal Standard start->step1 step2 Sample Preparation step1->step2 step2a Protein Precipitation step2->step2a step2b Liquid-Liquid Extraction step2->step2b step4 UPLC-MS/MS Analysis step2a->step4 step3 Extract Evaporation & Reconstitution (if applicable) step2b->step3 step3->step4 step5 Data Processing & Quantification step4->step5 end Final Concentration Report step5->end

Caption: General workflow for Entrectinib bioanalysis from sample to result.

Quantitative Data Summary

The following tables summarize typical parameters from validated bioanalytical methods for Entrectinib, demonstrating successful mitigation of matrix effects.

Table 1: Sample Preparation and Matrix Effect Data

ParameterMethod 1 (LLE)Method 2 (PPT)
Extraction Method Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Extraction Solvent Methyl tert-butyl etherAcetonitrile
Internal Standard QuizartinibEntrectinib-D5
Matrix Effect (%) 89.61 - 92.19%Not significant
Recovery (%) ~86.64%93.54 - 99.85%

Table 2: Typical LC-MS/MS Parameters for Entrectinib Analysis

ParameterRepresentative Conditions
LC Column C18 reverse-phase (e.g., Acquity CSH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.25 - 0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Entrectinib) 561.23 → 435.1 or 560.61 → 475.12
MRM Transition (IS - D5) 566.64 → 475.12

Signaling Pathway

Entrectinib is an inhibitor of TRK, ROS1, and ALK tyrosine kinases. The diagram below illustrates its mechanism of action.

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways TRK TRKA/B/C MAPK MAPK Pathway TRK->MAPK PI3K PI3K Pathway TRK->PI3K PLCg PLCγ Pathway TRK->PLCg ROS1 ROS1 ROS1->MAPK ROS1->PI3K ROS1->PLCg ALK ALK ALK->MAPK ALK->PI3K JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation PLCg->Proliferation JAK_STAT->Proliferation Entrectinib Entrectinib Entrectinib->TRK Inhibits Entrectinib->ROS1 Inhibits Entrectinib->ALK Inhibits Apoptosis Apoptosis Entrectinib->Apoptosis Promotes

Caption: Mechanism of action of Entrectinib as a tyrosine kinase inhibitor.

References

Technical Support Center: Optimizing Chromatographic Separation of Entrectinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of entrectinib and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of entrectinib and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Entrectinib or its Metabolites

  • Question: My chromatogram shows significant peak tailing for entrectinib and its primary metabolite, M5. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue in reverse-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step troubleshooting guide:

    • Check Mobile Phase pH: Entrectinib is a basic compound. A mobile phase with a pH that is not optimal can lead to peak tailing. Ensure the mobile phase pH is appropriate for the column chemistry. For C18 columns, using a mobile phase containing a small percentage of formic acid (e.g., 0.1%) can help to protonate the analytes and reduce tailing.

    • Column Contamination: Residual sample components or precipitated salts on the column can cause peak distortion.

      • Solution: Flush the column with a strong solvent wash sequence. For a C18 column, this could be a gradient of water, methanol, acetonitrile, and isopropanol. Always filter your samples and mobile phases to prevent particulate matter from clogging the column.

    • Column Void or Channeling: A void at the column inlet or channeling in the packed bed can lead to poor peak shape.

      • Solution: This often indicates the end of the column's life. Replace the column. To prevent this, operate the column within the manufacturer's recommended pressure and pH ranges.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute your sample and reinject.

Issue 2: Inconsistent Retention Times

  • Question: I am observing a drift in retention times for entrectinib and M5 across my injection sequence. What could be the cause?

  • Answer: Fluctuating retention times can compromise the reliability of your results. Consider the following:

    • Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a change in elution strength.

      • Solution: Prepare fresh mobile phase daily and ensure the solvent bottles are properly sealed. If using a gradient, ensure the pump is functioning correctly and the solvent lines are primed.

    • Column Temperature: Variations in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature throughout the analytical run.

    • Column Equilibration: Insufficient column equilibration between injections, especially after a gradient, can cause retention time shifts.

      • Solution: Ensure an adequate equilibration time is included at the end of your gradient method. This is typically 5-10 column volumes.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Question: I am struggling to achieve the desired sensitivity for the metabolites of entrectinib, which are present at much lower concentrations than the parent drug. How can I improve my signal intensity?

  • Answer: Low sensitivity can be a significant hurdle, especially for low-abundance metabolites. Here are some optimization strategies:

    • Mass Spectrometer Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) and the collision energy for each specific metabolite to maximize the signal.

    • Sample Preparation: A robust sample preparation method is crucial for removing interfering matrix components and concentrating the analytes.

      • Solution: Consider using solid-phase extraction (SPE) instead of a simple protein precipitation, as it can provide a cleaner extract and allow for sample concentration.

    • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.

      • Solution: While formic acid is common, experimenting with other additives like ammonium formate or ammonium acetate might improve the signal for certain metabolites.

    • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening and matrix effects.

Issue 4: Matrix Effects in Plasma Samples

  • Question: I suspect matrix effects are impacting the accuracy of my quantification in plasma samples. How can I identify and mitigate this?

  • Answer: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.

    • Identification: The post-column infusion method is a reliable way to identify regions in the chromatogram where matrix effects occur.

    • Mitigation Strategies:

      • Improve Sample Cleanup: As mentioned before, a more rigorous sample preparation technique like SPE can significantly reduce matrix effects.

      • Chromatographic Separation: Modify your gradient to better separate the analytes from the interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. D4-entrectinib is a suitable internal standard for entrectinib.[1]

Experimental Protocols

Below are detailed methodologies for the chromatographic separation of entrectinib and its metabolites, based on published literature.

Method 1: UPLC-MS/MS for Entrectinib and M5 in Human Plasma

This method is adapted from validated bioanalytical procedures and is suitable for pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of internal standard working solution (e.g., D4-entrectinib in methanol).

    • Add 400 µL of acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Entrectinib: 561.3 > 475.2

      • M5 (N-dealkylated metabolite): 475.2 > 374.2

      • D4-Entrectinib (IS): 565.3 > 479.2

Method 2: HPLC-MS/MS for Entrectinib in Rat Plasma

This method is suitable for preclinical studies.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of rat plasma, add 10 µL of internal standard (D4-entrectinib).

    • Add 50 µL of 1M NaOH.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in 200 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: Luna C18 (250 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: 0.1% Formic acid and Acetonitrile (70:30 v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection: UV at 294 nm or MS/MS

  • Mass Spectrometry Conditions:

    • MRM Transitions:

      • Entrectinib: 560.6 > 475.1

      • D4-Entrectinib (IS): 580.6 > 496.3

Data Presentation

Table 1: UPLC-MS/MS Parameters for Entrectinib and its Major Metabolite M5

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Entrectinib561.3475.235
M5475.2374.240
D4-Entrectinib (IS)565.3479.235

Table 2: HPLC Method Validation Parameters for Entrectinib in Rat Plasma

ParameterResult
Linearity Range1–20 ng/mL
Regression Coefficient (r²)0.999
Retention Time5.225 min
Internal StandardD4-Entrectinib

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_drug Inhibition cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes TRK TRK PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TRK->RAS_MAPK ROS1 ROS1 ROS1->PI3K_AKT ROS1->RAS_MAPK JAK_STAT JAK/STAT Pathway ROS1->JAK_STAT ALK ALK ALK->PI3K_AKT ALK->RAS_MAPK ALK->JAK_STAT Entrectinib Entrectinib Entrectinib->TRK Inhibits Entrectinib->ROS1 Inhibits Entrectinib->ALK Inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: Entrectinib signaling pathway inhibition.

Experimental_Workflow Sample_Collection Plasma Sample Collection Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Prep UPLC_Separation UPLC Separation Sample_Prep->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Troubleshooting_Workflow Problem Chromatographic Problem Identified Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Resolved1 Resolved? Check_Mobile_Phase->Resolved1 Check_Column Check Column (Age, Contamination, Temperature) Resolved2 Resolved? Check_Column->Resolved2 Check_Sample Check Sample (Concentration, Preparation) Resolved3 Resolved? Check_Sample->Resolved3 Check_System Check System (Leaks, Pump, Detector) Resolved1->Check_Column No End Problem Solved Resolved1->End Yes Resolved2->Check_Sample No Resolved2->End Yes Resolved3->Check_System No Resolved3->End Yes

References

Entrectinib degradation products and their characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation products of entrectinib and their characterization. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of degradation product data.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is entrectinib known to degrade?

A1: Entrectinib is susceptible to degradation under specific stress conditions. Published studies indicate that it is labile in alkaline, oxidative (in the presence of hydrogen peroxide), and photoneutral conditions when in solution. Conversely, it has been found to be stable under acidic, solid-state photolytic, and thermal stress conditions.[1][2]

Q2: How many degradation products of entrectinib have been identified?

A2: A comprehensive stress degradation study has identified a total of sixteen degradation products of entrectinib.[1][2] These products were formed under various hydrolytic, oxidative, and photolytic stress conditions.

Q3: What analytical techniques are most commonly used to characterize entrectinib and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the primary techniques for the separation and identification of entrectinib and its degradation products.[1] Specifically, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used for the detailed structural elucidation of the degradation products.

Q4: What are the primary metabolic pathways for entrectinib?

A4: The primary route of metabolism for entrectinib is through the cytochrome P450 enzyme CYP3A4. This process leads to the formation of its active metabolite, M5.

Q5: Are any of the degradation products known to be mutagenic?

A5: In silico toxicity predictions have suggested that at least five of the identified degradation products of entrectinib may have mutagenic potential. This highlights the importance of identifying and controlling these impurities in the drug product.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of entrectinib and its degradation products.

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH. - Column overload.- Use a highly end-capped column or a column with a different stationary phase. - Adjust the mobile phase pH to suppress the ionization of entrectinib or silanol groups. - Reduce the sample concentration or injection volume.
Poor Resolution - Inadequate mobile phase composition. - Column degradation. - Flow rate is too high.- Optimize the gradient elution profile or the ratio of organic solvent to aqueous buffer. - Replace the column with a new one of the same type. - Reduce the flow rate to improve separation efficiency.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use fresh, high-purity solvents and flush the injector and system thoroughly. - Implement a needle wash step with a strong solvent between injections.
Baseline Drift - Column not fully equilibrated with the mobile phase. - Fluctuations in column temperature. - Contaminated mobile phase.- Ensure the column is equilibrated for a sufficient time before starting the analysis. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase using high-purity solvents and reagents.

Data Presentation: Entrectinib Degradation Products

A comprehensive study by Dhiman et al. (2022) identified sixteen degradation products of entrectinib. While the full dataset from this study is not publicly available, the following table structure is recommended for summarizing such data. The information would be derived from HRMS and NMR analysis as described in the cited publication.

Degradation Product (DP) ID Stress Condition Proposed Molecular Formula Observed m/z Proposed Structure
DP-1Alkaline HydrolysisData from referenced studyData from referenced studyData from referenced study
DP-2Alkaline HydrolysisData from referenced studyData from referenced studyData from referenced study
...............
DP-16Oxidative (H₂O₂)Data from referenced studyData from referenced studyData from referenced study

Note: The specific data for the sixteen degradation products are contained within the full research article "Stress degradation study on entrectinib and characterization of its degradation products using HRMS and NMR" which was not accessible in its entirety for this review.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies on entrectinib.

Objective: To generate degradation products of entrectinib under various stress conditions.

Materials:

  • Entrectinib active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve entrectinib in a solution of 0.1 N HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve entrectinib in a solution of 0.1 N NaOH and heat at 80°C for a specified time. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve entrectinib in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose solid entrectinib powder to dry heat in an oven at a specified temperature (e.g., 105°C) for a specified time.

  • Photolytic Degradation: Expose a solution of entrectinib and the solid drug to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

HPLC Method for the Analysis of Entrectinib and its Degradation Products

This is a representative HPLC method based on published literature.

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    30 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Entrectinib Signaling Pathway

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases. By blocking these receptors, it disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.

Entrectinib_Signaling_Pathway Entrectinib Entrectinib TRK TRK A/B/C Entrectinib->TRK Inhibits ROS1 ROS1 Entrectinib->ROS1 Inhibits ALK ALK Entrectinib->ALK Inhibits RAS RAS TRK->RAS PI3K PI3K TRK->PI3K ROS1->RAS ROS1->PI3K ALK->RAS ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Degradation_Workflow Start Entrectinib API Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress HPLC HPLC/UPLC Separation Stress->HPLC Detection UV/PDA Detection HPLC->Detection Characterization Characterization of DPs Detection->Characterization HRMS LC-HRMS (m/z, Formula) Characterization->HRMS NMR NMR (Structure Elucidation) Characterization->NMR Pathway Degradation Pathway Elucidation HRMS->Pathway NMR->Pathway

References

Entrectinib Stability Under Stress Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Entrectinib under various stress conditions. The information is designed to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the overall stability profile of Entrectinib under forced degradation conditions?

A1: Entrectinib is susceptible to degradation under alkaline, oxidative, and photoneutral conditions when in solution.[1][2][3] Conversely, it demonstrates stability under acidic, thermal, and solid-state photolytic stress.[1][2]

Q2: Under which specific conditions does Entrectinib degrade?

A2: Significant degradation of Entrectinib has been observed under the following conditions:

  • Alkaline Hydrolysis: Exposure to a basic environment leads to the degradation of the molecule.

  • Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), causes degradation.

  • Photoneutral Conditions: Exposure to light in a neutral pH solution can induce degradation.

Q3: Under which conditions is Entrectinib considered stable?

A3: Entrectinib has been found to be stable under the following stress conditions:

  • Acidic Hydrolysis: The drug remains stable when subjected to acidic conditions.

  • Thermal Stress: Elevated temperatures do not significantly impact the stability of Entrectinib.

  • Solid-State Photolytic Stress: When exposed to light in its solid form, Entrectinib shows no significant degradation.

Q4: How many degradation products of Entrectinib have been identified?

A4: A total of sixteen degradation products have been identified from forced degradation studies. These products were characterized using high-resolution mass spectrometry (HRMS) and, in some cases, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: Are there any known solubility issues with Entrectinib that could affect stability studies?

A5: Yes, Entrectinib is a lipophilic and basic compound with pH-dependent solubility. It is sparingly soluble in aqueous buffers. For experimental purposes, it is often dissolved in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution before further dilution into aqueous media. When preparing aqueous solutions, it is recommended to first dissolve Entrectinib in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocols & Data

Summary of Forced Degradation Studies

The stability of Entrectinib has been systematically evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Entrectinib Stability under Stress Conditions

Stress ConditionReagent/MethodDurationTemperatureObservation
Acidic Hydrolysis0.1 M HCl24 hours80°CStable
Alkaline Hydrolysis0.1 M NaOH4 hours80°CSignificant Degradation
Oxidative30% H₂O₂24 hoursRoom Temp.Significant Degradation
ThermalHeat48 hours80°CStable
Photolytic (Solution)UV & Fluorescent Light7 daysRoom Temp.Significant Degradation
Photolytic (Solid)UV & Fluorescent Light7 daysRoom Temp.Stable

This table is a composite representation based on available literature. Exact conditions may vary between studies.

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Entrectinib.

Objective: To evaluate the stability of Entrectinib under various stress conditions and to identify potential degradation products.

Materials:

  • Entrectinib reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Thermostatic oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Entrectinib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl and heat at 80°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH and heat at 80°C for 4 hours. Neutralize the solution with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid Entrectinib powder in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.

    • Photolytic Degradation (Solution): Expose the Entrectinib solution (1 mg/mL in a suitable solvent) to UV and fluorescent light in a photostability chamber for 7 days.

    • Photolytic Degradation (Solid): Spread a thin layer of Entrectinib powder and expose it to UV and fluorescent light in a photostability chamber for 7 days. Dissolve a known amount in the mobile phase for analysis.

  • Sample Analysis (HPLC Method):

    • Column: C8 or C18

    • Mobile Phase: A gradient elution using a mixture of 10 mM ammonium acetate and acetonitrile is commonly employed.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 302 nm or 348 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Calculate the percentage degradation of Entrectinib by comparing the peak area of the stressed sample to that of an unstressed control.

    • Identify and characterize any degradation products using mass spectrometry (MS) and NMR if necessary.

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Entrectinib Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1M HCl, 80°C, 24h) prep_stock->acid alkali Alkaline Hydrolysis (1M NaOH, 80°C, 4h) prep_stock->alkali oxide Oxidative Degradation (30% H2O2, RT, 24h) prep_stock->oxide thermal Thermal Degradation (Solid, 80°C, 48h) photo_sol Photolytic (Solution) (UV/Vis, 7 days) prep_stock->photo_sol photo_solid Photolytic (Solid) (UV/Vis, 7 days) neutralize Neutralize Hydrolytic Samples acid->neutralize alkali->neutralize hplc HPLC Analysis (C8/C18, Gradient Elution) oxide->hplc thermal->hplc photo_sol->hplc photo_solid->hplc neutralize->hplc data Data Interpretation (% Degradation, Impurity Profiling) hplc->data

Caption: Workflow for forced degradation studies of Entrectinib.

Troubleshooting Guide

Table 2: Common Issues in Entrectinib Stability Studies and HPLC Analysis

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic Entrectinib molecule and residual silanols on the HPLC column. - Column degradation. - Inappropriate mobile phase pH.- Use a highly deactivated (end-capped) column. - Operate at a lower mobile phase pH (e.g., 2.5-3.5) to protonate silanols. - Add a competing base like triethylamine (TEA) to the mobile phase (use with caution as it can affect MS detection). - Replace the column if it is old or has been exposed to harsh conditions.
Poor Resolution - Inadequate separation of Entrectinib from its degradation products. - Suboptimal gradient elution program.- Optimize the gradient profile (e.g., shallower gradient for better separation). - Try a different column chemistry (e.g., phenyl-hexyl instead of C18). - Adjust the mobile phase pH to alter the ionization and retention of analytes.
Baseline Drift in Gradient Elution - Mobile phase components have different UV absorbance at the detection wavelength. - Column not properly equilibrated between runs.- Select a detection wavelength where mobile phase absorbance is minimal. - Ensure the mobile phase solvents are of the highest purity. - Allow for sufficient column re-equilibration time after each gradient run.
No or Low Recovery of Entrectinib - Incomplete dissolution of Entrectinib. - Adsorption of the compound to container surfaces.- Ensure complete dissolution in the initial organic solvent before dilution. - Use silanized glassware or polypropylene tubes to minimize adsorption. - Verify the accuracy of the stock solution concentration.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper degassing of the mobile phase. - Use an HPLC system with a reliable pump and temperature-controlled column compartment. - Check for leaks in the system. - Monitor system suitability parameters (e.g., tailing factor, plate count) to assess column performance over time.

Signaling Pathways Inhibited by Entrectinib

Entrectinib is a potent inhibitor of Tropomyosin receptor kinases (TRK A, B, and C), ROS1, and ALK. These kinases, when constitutively activated by genetic rearrangements, drive tumor growth and survival through various downstream signaling cascades.

TRK Signaling Pathway

G TRK TRK A/B/C PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS Entrectinib Entrectinib Entrectinib->TRK PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival PKC->Survival AKT->Proliferation AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Simplified TRK signaling pathway inhibited by Entrectinib.

ROS1 Signaling Pathway

G ROS1 ROS1 JAK_STAT JAK/STAT ROS1->JAK_STAT PI3K_AKT PI3K/AKT ROS1->PI3K_AKT RAS_MAPK RAS/MAPK ROS1->RAS_MAPK Entrectinib Entrectinib Entrectinib->ROS1 STAT3 STAT3 JAK_STAT->STAT3 AKT AKT PI3K_AKT->AKT ERK ERK RAS_MAPK->ERK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival AKT->Proliferation AKT->Survival ERK->Proliferation ERK->Survival

Caption: Key downstream pathways of ROS1 inhibited by Entrectinib.

ALK Signaling Pathway

G ALK ALK JAK_STAT JAK/STAT ALK->JAK_STAT PI3K_AKT PI3K/AKT ALK->PI3K_AKT RAS_MAPK RAS/MAPK ALK->RAS_MAPK PLCg PLCγ ALK->PLCg Entrectinib Entrectinib Entrectinib->ALK STAT3 STAT3 JAK_STAT->STAT3 AKT AKT PI3K_AKT->AKT ERK ERK RAS_MAPK->ERK PKC PKC PLCg->PKC Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival AKT->Proliferation AKT->Survival ERK->Proliferation ERK->Survival PKC->Proliferation PKC->Survival

Caption: Major signaling cascades downstream of ALK blocked by Entrectinib.

References

how to avoid cross-contamination with Entrectinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cross-contamination and ensuring the proper handling of Entrectinib-d8.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cross-contamination when working with this compound?

Cross-contamination with this compound can primarily occur from two sources:

  • Contamination with the non-deuterated (protium) analogue, Entrectinib: This is a significant concern as it can alter the isotopic purity of the standard, leading to inaccuracies in quantitative analysis.

  • Environmental contamination: This includes exposure to moisture, reactive gases, and light, which can degrade the compound or facilitate isotopic exchange.

Q2: What are the general best practices for storing this compound?

Proper storage is crucial to maintain the integrity of this compound. General recommendations are summarized in the table below.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage of solutions (e.g., in methanol), 4°C is acceptable.[1]Minimizes degradation and potential for isotopic exchange.
Light Store in amber vials or protect from light by wrapping containers in aluminum foil.[2]Prevents photodegradation.
Atmosphere Store under an inert atmosphere, such as argon or nitrogen.[1]Prevents oxidation and degradation from reactive atmospheric gases.
Form For long-term storage, storing the compound as a solid is preferable.[2]Solids are generally more stable than solutions.

Q3: How can I prevent isotopic exchange with this compound?

Isotopic exchange, the replacement of deuterium with hydrogen, can compromise the isotopic purity of this compound. To prevent this:

  • Solvent Choice: Use aprotic or anhydrous, deuterated solvents for preparing solutions.[1] Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.

  • Control pH: If aqueous solutions are necessary, maintain a neutral pH.

  • Minimize Moisture Exposure: Deuterated solvents can be hygroscopic. Handle them under a dry, inert atmosphere to prevent contamination with water (H₂O or HDO).

Troubleshooting Guides

Issue 1: I am observing a peak corresponding to the non-deuterated Entrectinib in my analysis.

  • Possible Cause: Cross-contamination from shared lab equipment (e.g., glassware, spatulas, syringes) or improper cleaning procedures.

  • Solution:

    • Dedicated Equipment: Use dedicated glassware and utensils for handling this compound and its non-deuterated analogue.

    • Thorough Cleaning: If dedicated equipment is not feasible, implement a rigorous cleaning protocol. This should include washing with an appropriate solvent, followed by rinsing with a high-purity solvent and drying completely.

    • Workflow Segregation: If possible, handle the deuterated and non-deuterated compounds in separate designated areas of the laboratory.

Issue 2: My quantitative results are inconsistent across different batches of this compound.

  • Possible Cause 1: Inconsistent isotopic purity between batches.

  • Solution: Verify the isotopic purity of each new batch of this compound using methods like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. An isotopic purity of >98% is often recommended.

  • Possible Cause 2: Degradation of the compound due to improper storage or handling.

  • Solution: Review your storage and handling procedures against the best practices outlined in the FAQs. Conduct a stability study to assess the integrity of your working solutions.

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound Stock and Working Solutions

  • Environment: Perform all steps in a clean, dry, and controlled environment, preferably under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket).

  • Solvent Selection: Use an appropriate anhydrous, aprotic solvent. Methanol is commonly used for creating stock solutions.

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution using the same solvent to achieve the desired working concentration.

    • Use calibrated pipettes and fresh tips for each dilution to minimize cross-contamination.

  • Storage: Store the stock and working solutions in amber vials at the recommended temperature (-20°C for long-term, 4°C for short-term).

Protocol 2: Validation of this compound Stability in an Experimental Matrix

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at low and high concentrations in the same matrix as your study samples.

    • Spike these QC samples with this compound at the working concentration.

  • Time Zero (T0) Analysis:

    • Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio of the analyte to the internal standard.

  • Stability Assessment:

    • Store the remaining QC samples under the same conditions as your experimental samples.

    • Analyze the QC samples at various time points (e.g., 24, 48, 72 hours) and compare the response ratios to the T0 results.

    • A significant deviation from the T0 ratio may indicate instability of the internal standard in the matrix.

Visual Guides

Entrectinib_D8_Handling_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_working Working Solution cluster_analysis Analysis storage Solid this compound (-20°C, Inert Atmosphere, Dark) equilibration Equilibrate to Room Temperature storage->equilibration weighing Accurately Weigh equilibration->weighing dissolution Dissolve in Anhydrous Solvent weighing->dissolution stock_solution Stock Solution (-20°C, Amber Vial) dissolution->stock_solution dilution Serial Dilution stock_solution->dilution working_solution Working Solution (4°C, Amber Vial) dilution->working_solution spiking Spike into Sample Matrix working_solution->spiking analysis LC-MS/MS Analysis spiking->analysis

Caption: Workflow for preparing this compound solutions.

Cross_Contamination_Prevention cluster_sources Sources of Contamination cluster_prevention Prevention Strategies cluster_outcome Desired Outcome non_deuterated Non-Deuterated Entrectinib dedicated_equipment Dedicated Glassware & Utensils non_deuterated->dedicated_equipment cleaning Rigorous Cleaning Protocols non_deuterated->cleaning segregation Separate Work Areas non_deuterated->segregation environment Moisture, Light, Reactive Gases inert_atmosphere Inert Atmosphere (N2, Ar) environment->inert_atmosphere proper_solvents Anhydrous/Aprotic Solvents environment->proper_solvents light_protection Amber Vials environment->light_protection purity Maintained Isotopic Purity & Integrity dedicated_equipment->purity cleaning->purity segregation->purity inert_atmosphere->purity proper_solvents->purity light_protection->purity

Caption: Preventing this compound cross-contamination.

References

Technical Support Center: Quantification of Low Concentrations of Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low concentrations of Entrectinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying low concentrations of Entrectinib in biological matrices?

A1: The primary challenges in quantifying low concentrations of Entrectinib, particularly in complex matrices like plasma, include:

  • Matrix Effects: Endogenous components in biological samples can interfere with the ionization of Entrectinib and its internal standard (IS), leading to ion suppression or enhancement and affecting the accuracy and precision of the measurement.[1][2][3]

  • Achieving High Sensitivity: For therapeutic drug monitoring and pharmacokinetic studies, highly sensitive assays are required to accurately measure low concentrations of Entrectinib.[1][4] Published methods have achieved a lower limit of quantification (LLOQ) as low as 0.5 ng/mL.

  • Analyte Stability: Entrectinib may be susceptible to degradation under certain storage and experimental conditions. It is crucial to assess its stability during sample collection, processing, and storage.

  • Sample Preparation: Efficient extraction of Entrectinib from the biological matrix is necessary to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation and liquid-liquid extraction.

Q2: Which analytical technique is most suitable for quantifying low concentrations of Entrectinib?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of Entrectinib in biological matrices. This method offers high sensitivity, selectivity, and accuracy, making it ideal for detecting picogram to nanogram levels of the drug.

Q3: How can matrix effects be minimized during Entrectinib analysis?

A3: Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Effective Sample Preparation: Use of appropriate sample clean-up procedures like liquid-liquid extraction or solid-phase extraction can significantly reduce matrix components. Protein precipitation is a simpler but potentially less clean method.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate Entrectinib from co-eluting matrix components is essential.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Entrectinib-D5) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation.

  • Method Validation: Thoroughly validate the method by assessing matrix effects across multiple sources of the biological matrix.

Q4: What are the key parameters to consider for developing a robust LC-MS/MS method for Entrectinib?

A4: Key parameters for method development include:

  • Selection of Precursor and Product Ions: For accurate identification and quantification, specific precursor and product ion transitions for Entrectinib and the internal standard must be determined. For Entrectinib, a common transition is m/z 560.61 → 475.12.

  • Optimization of Mass Spectrometer Settings: Parameters such as collision energy, declustering potential, and ion source settings need to be optimized to achieve the best signal-to-noise ratio.

  • Chromatographic Conditions: The choice of column, mobile phase composition, and gradient elution program are crucial for achieving good peak shape and separation from interferences.

  • Sample Extraction Procedure: The extraction method should provide high and reproducible recovery of the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Sensitivity / High LLOQ Inefficient ionization of Entrectinib.Optimize mass spectrometer source parameters. Ensure the mobile phase pH is appropriate for positive ion mode.
Suboptimal sample preparation leading to low recovery.Evaluate different extraction techniques (e.g., liquid-liquid extraction instead of protein precipitation). Optimize extraction solvent and pH.
High background noise from the matrix.Improve sample clean-up. Optimize chromatographic separation to resolve Entrectinib from interfering peaks.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent execution of the extraction procedure. Use an automated liquid handler if available.
Uncompensated matrix effects.Use a stable isotope-labeled internal standard. Evaluate matrix effects from different lots of the biological matrix.
Analyte instability.Investigate the stability of Entrectinib under the storage and handling conditions used.
Inaccurate Results (Poor Accuracy) Significant ion suppression or enhancement.Re-evaluate and optimize the sample preparation and chromatographic methods to minimize matrix effects.
Improper calibration curve preparation.Ensure calibration standards are prepared accurately and in a matrix similar to the samples.
Degradation of Entrectinib during the analytical process.Perform stability tests at each step of the procedure (e.g., autosampler stability, freeze-thaw stability).
Peak Tailing or Splitting Poor chromatographic conditions.Optimize the mobile phase composition and gradient. Use a different analytical column if necessary.
Column overload.Reduce the injection volume or the concentration of the sample.
Presence of interfering substances.Improve the sample clean-up procedure.

Quantitative Data Summary

Table 1: Comparison of Published LC-MS/MS Methods for Entrectinib Quantification

Parameter Method 1 Method 2 Method 3
Matrix Human PlasmaRat PlasmaHuman Plasma
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationProtein Precipitation
LC Column UPLC BEH C18Acquity UPLC BEH C18Ascentis Express C18
Internal Standard QuizartinibCarbamazepineEntrectinib-D5
Linearity Range 0.5–1000 ng/mL1–250 ng/mL5–10000 pg/mL
LLOQ 0.5 ng/mL1 ng/mL5 pg/mL
Recovery ~86.6%Not ReportedNot Reported
Matrix Effect 89.61–92.19%Met acceptance criteriaNot explicitly quantified

Experimental Protocols & Visualizations

Protocol 1: Liquid-Liquid Extraction for Entrectinib from Human Plasma

This protocol is designed for the efficient extraction of Entrectinib from human plasma, minimizing matrix effects.

Methodology:

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of tert-butyl methyl ether as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

G Workflow for Liquid-Liquid Extraction of Entrectinib plasma 1. Plasma Sample + Internal Standard extraction 2. Add tert-butyl methyl ether plasma->extraction vortex 3. Vortex extraction->vortex centrifuge 4. Centrifuge vortex->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction workflow for Entrectinib analysis.

Protocol 2: Protein Precipitation for Entrectinib from Plasma

This protocol offers a simpler and faster method for sample preparation, though it may result in less clean extracts compared to liquid-liquid extraction.

Methodology:

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

G Workflow for Protein Precipitation of Entrectinib plasma 1. Plasma Sample + Internal Standard precipitation 2. Add Acetonitrile plasma->precipitation vortex 3. Vortex precipitation->vortex centrifuge 4. Centrifuge vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for Entrectinib analysis.

Signaling Pathway: Potential for Matrix Effects in LC-MS/MS

This diagram illustrates the logical relationship of how matrix components can interfere with the quantification of Entrectinib.

G Impact of Matrix Effects on Entrectinib Quantification Entrectinib Entrectinib (Analyte) IonSource Ion Source Entrectinib->IonSource Ionization IS Internal Standard IS->IonSource Ionization Matrix Matrix Components (e.g., phospholipids, proteins) Matrix->IonSource Co-elution Matrix->IonSource Ion Suppression/ Enhancement MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Result Analytical Result Detector->Result

Caption: How matrix components can affect Entrectinib ionization.

References

method refinement for high-throughput Entrectinib analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for High-Throughput Entrectinib Analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure accurate and efficient quantification of Entrectinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Entrectinib?

A1: Entrectinib is a selective tyrosine kinase inhibitor (TKI).[1] It functions as an ATP competitor, targeting several key receptors involved in cancer cell proliferation and survival.[2][3] Specifically, it inhibits Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][4] Inhibition of these kinases blocks downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which ultimately suppresses tumor growth and induces apoptosis.

Q2: What is the major active metabolite of Entrectinib and why is it important?

A2: The major active metabolite of Entrectinib is M5. M5 has pharmacological activity similar to the parent drug and circulates at approximately 40-50% of the steady-state concentration of Entrectinib. Therefore, high-throughput bioanalysis methods should ideally be able to resolve and quantify both Entrectinib and M5 for accurate pharmacokinetic and pharmacodynamic assessments.

Q3: Which analytical method is most suitable for high-throughput analysis of Entrectinib in biological matrices?

A3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most widely used and suitable method for the high-throughput quantification of Entrectinib in biological samples like plasma. This technique offers high sensitivity, specificity, and a wide dynamic range, allowing for the detection of low concentrations of the drug and its metabolites with short run times, which is essential for analyzing large numbers of samples.

Q4: What are the common challenges encountered during sample preparation for Entrectinib analysis?

A4: Common challenges include managing matrix effects from complex biological samples (e.g., plasma), ensuring high recovery of the analyte, and maintaining the stability of Entrectinib and its M5 metabolite during extraction. The high degree of plasma protein binding (>99%) also necessitates an efficient extraction technique, such as protein precipitation or liquid-liquid extraction, to release the drug.

Q5: How can I avoid potential drug-drug interactions affecting my analysis?

A5: Entrectinib is primarily metabolized by the CYP3A4 enzyme. Co-administration with strong CYP3A4 inhibitors (like itraconazole) or inducers (like rifampin) can significantly alter Entrectinib plasma concentrations. When designing experiments or interpreting data, it is crucial to be aware of any co-administered compounds that may modulate CYP3A4 activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the high-throughput analysis of Entrectinib using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Inappropriate sample solvent.1. Adjust mobile phase pH. A mobile phase with 0.1% formic acid is commonly effective. 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to prolong its life. 3. Reconstitute the final dried extract in a solvent that is similar in composition to the initial mobile phase.
Low Analyte Recovery 1. Inefficient sample extraction (protein precipitation or LLE). 2. Analyte adsorption to plasticware. 3. Incomplete elution from the analytical column.1. Optimize the extraction solvent. For protein precipitation, acetonitrile is commonly used. For liquid-liquid extraction, methyl tert-butyl ether has shown good results. Ensure vigorous vortexing. 2. Use low-adsorption polypropylene tubes and pipette tips. 3. Optimize the mobile phase gradient to ensure complete elution of Entrectinib and its metabolites.
High Matrix Effect / Ion Suppression 1. Co-elution of endogenous matrix components (e.g., phospholipids). 2. Inefficient sample cleanup.1. Modify the chromatographic gradient to better separate Entrectinib from matrix components. 2. Switch from protein precipitation to a more thorough cleanup method like liquid-liquid extraction (LLE) or supported liquid extraction (SLE). 3. Use a deuterated internal standard (e.g., Entrectinib-D5) to compensate for matrix effects.
Inconsistent or Non-Reproducible Results 1. Inconsistent sample preparation technique. 2. Instability of the analyte in the sample or autosampler. 3. Fluctuations in MS source conditions.1. Use automated liquid handlers for consistent pipetting. Ensure complete vortexing and centrifugation for each sample. 2. Verify the stability of Entrectinib under various storage conditions (freeze-thaw, bench-top). Store processed samples in a cooled autosampler (e.g., 4-8°C). 3. Allow the mass spectrometer to stabilize before starting the analysis. Monitor system suitability samples throughout the run.
Failure to Meet Sensitivity Requirements (LLOQ too high) 1. Suboptimal MS/MS transition and source parameters. 2. Inefficient sample concentration. 3. High background noise.1. Optimize MS parameters (e.g., collision energy, source temperature) by infusing a standard solution of Entrectinib. 2. Increase the initial sample volume or reduce the final reconstitution volume. 3. Use higher purity solvents and a clean analytical column to reduce chemical noise.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Entrectinib LC-MS/MS Analysis start Analysis Fails QC Criteria (e.g., Poor Peak, Low Sensitivity) check_chrom Review Chromatogram: Poor Peak Shape? start->check_chrom check_intensity Review Signal Intensity: Low S/N or Recovery? check_chrom->check_intensity No solve_peak Adjust Mobile Phase pH Optimize Sample Solvent Flush/Replace Column check_chrom->solve_peak Yes check_repro Review Data: High %CV or Inconsistent Results? check_intensity->check_repro No solve_intensity Optimize MS Parameters Improve Sample Cleanup (LLE/SLE) Concentrate Sample check_intensity->solve_intensity Yes solve_repro Verify Analyte Stability Standardize Sample Prep Check System Suitability check_repro->solve_repro Yes pass Analysis Passes QC check_repro->pass No solve_peak->pass solve_intensity->pass solve_repro->pass

Caption: A decision tree for troubleshooting common LC-MS/MS analysis issues.

Data Presentation: Method Performance

The following tables summarize typical performance characteristics for a validated UPLC-MS/MS method for Entrectinib analysis in human plasma.

Table 1: Linearity and Sensitivity

Parameter Typical Value Reference
Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.997

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%) Reference
LLOQ QC 0.5 11.70 90.97 11.56 89.66
Low QC 1.5 6.42 83.82 3.64 82.24
Medium QC 500 7.98 89.20 7.42 86.44

| High QC | 800 | 8.82 | 88.64 | 8.24 | 88.16 | |

Table 3: Recovery

QC Level Concentration (ng/mL) Mean Recovery (%) %CV Reference
Low QC 15 99.85 5.64
Medium QC 3000 95.30 2.16
High QC 7000 93.54 2.54

| Overall Mean | - | 96.23 | 3.38 | |

Experimental Protocols

Detailed Protocol: Entrectinib Quantification in Human Plasma via UPLC-MS/MS

This protocol is based on established and validated methods for the bioanalysis of Entrectinib.

1. Materials and Reagents

  • Entrectinib and Entrectinib-D5 (Internal Standard, IS) reference standards.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Human plasma (K2-EDTA).

  • Polypropylene tubes (1.5 mL).

2. Stock and Working Solution Preparation

  • Prepare 1 mg/mL stock solutions of Entrectinib and Entrectinib-D5 in methanol.

  • Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 acetonitrile:water.

  • Prepare an IS spiking solution (e.g., 500 ng/mL) in 75% methanol.

3. Sample Preparation (Protein Precipitation Method)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS spiking solution.

  • Vortex briefly to mix.

  • Add 250 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to an autosampler vial and inject it into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity CSH C18 (2.1 mm × 100 mm, 1.7 μm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Gradient: Start with 30% B, increase to 90% B over 1.5 min, hold for 0.5 min, return to 30% B and re-equilibrate. (Total run time ~2.5-3.0 min).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex or Waters).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Entrectinib: 561.2 -> 435.1 m/z

    • Entrectinib-D5 (IS): 566.6 -> 475.1 m/z

  • Optimize source parameters (capillary voltage, source temperature, gas flows) according to the specific instrument.

Visualizations

Experimental_Workflow High-Throughput Entrectinib Analysis Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Spike with 50 µL Internal Standard p1->p2 p3 Add 250 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex (5 min) & Centrifuge (10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL into UPLC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column, ~2.5 min) a1->a2 a3 Mass Spectrometry Detection (Positive ESI, MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: A flowchart of the UPLC-MS/MS experimental workflow.

Signaling_Pathway Entrectinib Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes entrectinib Entrectinib TRK TRKA / TRKB / TRKC entrectinib->TRK ROS1 ROS1 entrectinib->ROS1 ALK ALK entrectinib->ALK PI3K PI3K / AKT Pathway TRK->PI3K MAPK MAPK / ERK Pathway TRK->MAPK PLC PLC-γ Pathway TRK->PLC ROS1->PI3K ROS1->MAPK ALK->PI3K ALK->MAPK JAK JAK / STAT Pathway ALK->JAK Proliferation Suppression of Cell Proliferation PI3K->Proliferation Apoptosis Induction of Apoptosis PI3K->Apoptosis MAPK->Proliferation MAPK->Apoptosis JAK->Proliferation JAK->Apoptosis PLC->Proliferation PLC->Apoptosis

References

impact of different anticoagulants on Entrectinib plasma stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant should I use for collecting plasma samples for Entrectinib analysis?

A1: Currently, there is no universally recommended anticoagulant for Entrectinib plasma analysis specified in the public domain. The choice of anticoagulant (e.g., K2EDTA, Sodium Heparin, Sodium Citrate) should be driven by the specific requirements of the bioanalytical method being used. For quantitative analysis using methods like UPLC-MS/MS, it is crucial to validate the chosen anticoagulant to ensure it does not interfere with the assay or affect the stability of Entrectinib.[1][2]

Q2: What are the potential risks of selecting an inappropriate anticoagulant?

A2: An inappropriate anticoagulant can significantly impact the accuracy and reliability of Entrectinib quantification. Potential risks include:

  • Direct interference with the analytical method: Components of the anticoagulant or impurities could co-elute with Entrectinib or the internal standard, leading to ion suppression or enhancement in mass spectrometry-based assays.

  • Chemical degradation of Entrectinib: The anticoagulant could alter the plasma pH or contain components that catalyze the degradation of the drug.

  • Adsorption of Entrectinib: The drug may adsorb to the anticoagulant or to cellular components in a way that is dependent on the anticoagulant used.

  • Alteration of plasma protein binding: Some anticoagulants can affect the binding of drugs to plasma proteins, which may influence the measured concentration of unbound (active) drug.

Q3: How do I validate the chosen anticoagulant for my Entrectinib study?

A3: The validation process should be an integral part of your bioanalytical method development and validation, following guidelines from regulatory bodies like the FDA.[1] Key validation experiments include:

  • Specificity and Selectivity: Analyze blank plasma samples collected with the chosen anticoagulant to ensure no endogenous components interfere with the detection of Entrectinib and the internal standard.

  • Matrix Effect: Evaluate and demonstrate that the anticoagulant does not cause ion suppression or enhancement that would affect the accuracy of the measurement.

  • Stability: Perform stability studies (freeze-thaw, short-term/bench-top, and long-term) using plasma collected with the selected anticoagulant to ensure Entrectinib remains stable under typical sample handling and storage conditions.

Q4: Are there any general recommendations for choosing an anticoagulant for kinase inhibitors like Entrectinib?

A4: While specific data for Entrectinib is lacking, for many small molecule kinase inhibitors, K2EDTA is a commonly used anticoagulant. This is because it is a strong chelating agent that can inhibit metalloproteinases and other enzymes that might degrade the analyte. However, heparin can sometimes interfere with certain analytical techniques, such as PCR-based assays, and its mechanism of anticoagulation could potentially influence protein binding. Sodium citrate's primary drawback is the dilution of the sample, which requires correction. Ultimately, empirical testing is the most reliable approach.

Troubleshooting Guide

Issue Potential Cause Related to Anticoagulant Recommended Action
Poor recovery of Entrectinib - Adsorption of the drug to blood cells or the collection tube, potentially influenced by the anticoagulant. - Degradation of Entrectinib due to the chemical properties of the anticoagulant.- Evaluate a different anticoagulant. - Ensure thorough mixing immediately after blood collection. - Process samples (centrifuge to obtain plasma) as quickly as possible. - Perform stability testing at each step of the sample handling process.
High variability in replicate samples - Inconsistent mixing of blood with the anticoagulant. - Partial clotting of the sample if the anticoagulant concentration is insufficient or mixing is inadequate.- Standardize the blood collection and mixing procedure. - Ensure the correct blood-to-anticoagulant ratio is maintained. - Visually inspect samples for clots before processing.
Interference peaks in the chromatogram - The anticoagulant itself or impurities are interfering with the analysis.- Test different lots of collection tubes. - Evaluate an alternative anticoagulant. - Optimize the chromatographic method to separate the interfering peaks from Entrectinib and the internal standard.

Data Presentation: Entrectinib Plasma Stability Validation Parameters

As no direct comparative data exists for different anticoagulants, the following table outlines the essential stability experiments that should be performed to validate the chosen anticoagulant and sample handling procedure for Entrectinib analysis.

Stability Parameter Storage Condition Purpose Acceptance Criteria (Typical)
Freeze-Thaw Stability Multiple freeze-thaw cycles (e.g., 3 cycles at -20°C or -80°C)To assess the stability of Entrectinib in plasma when subjected to repeated freezing and thawing.The mean concentration at each cycle should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Room temperature for a defined period (e.g., 4-24 hours)To evaluate the stability of Entrectinib in plasma under typical laboratory handling conditions.The mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability Frozen at a specified temperature (e.g., -20°C or -80°C) for the expected duration of sample storage.To determine if Entrectinib is stable for the entire period from sample collection to analysis.The mean concentration should be within ±15% of the nominal concentration.
Post-Preparative Stability In the autosampler at a controlled temperature (e.g., 4°C) for the expected run time.To ensure Entrectinib is stable in the processed sample matrix throughout the analytical run.The mean concentration should be within ±15% of the nominal concentration.

Experimental Protocols

Protocol: Evaluation of Anticoagulant Effect on Entrectinib Plasma Stability

Objective: To determine the most suitable anticoagulant (K2EDTA, Sodium Heparin, Sodium Citrate) for the collection of plasma samples for the quantification of Entrectinib.

Materials:

  • Entrectinib reference standard

  • Internal standard (IS)

  • Human whole blood from at least 3 donors

  • Blood collection tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate

  • Calibrated pipettes and other standard laboratory equipment

  • Centrifuge

  • Validated UPLC-MS/MS system

Methodology:

  • Blood Collection:

    • From each donor, collect whole blood into separate tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate.

    • Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant.

  • Sample Preparation:

    • Pool the blood from the donors for each anticoagulant type.

    • Spike the pooled blood with Entrectinib at low and high quality control (QC) concentrations.

    • Prepare a set of unspiked (blank) samples for each anticoagulant.

  • Plasma Preparation:

    • Immediately after spiking, centrifuge a subset of the tubes at 1500 x g for 15 minutes at 4°C to separate the plasma. This will serve as the baseline (T=0) sample.

    • Store the remaining whole blood tubes under the conditions to be tested (e.g., room temperature for 2, 4, and 8 hours).

  • Stability Assessment (Short-Term):

    • At each time point (e.g., 2, 4, 8 hours), centrifuge the respective tubes to harvest the plasma.

    • Extract Entrectinib and the IS from all plasma samples (including the T=0 samples) using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).[1]

    • Analyze the extracted samples using the validated UPLC-MS/MS method.

  • Data Analysis:

    • For each anticoagulant, calculate the mean concentration of Entrectinib at each time point.

    • Compare the mean concentrations at the different time points to the baseline (T=0) concentration.

    • The anticoagulant that shows the least deviation from the baseline concentration over time is considered the most suitable. The deviation should ideally be within ±15%.

Visualizations

AnticoagulantSelectionWorkflow start Start: Anticoagulant Selection for Entrectinib Study protocol Define Bioanalytical Protocol (e.g., UPLC-MS/MS) start->protocol lit_review Review Literature for Recommended Anticoagulants for Similar Analytes protocol->lit_review select_candidates Select Candidate Anticoagulants (e.g., K2EDTA, Heparin, Citrate) lit_review->select_candidates validate Perform Anticoagulant Validation Studies select_candidates->validate specificity Specificity & Selectivity (Interference Check) validate->specificity Test 1 matrix_effect Matrix Effect (Ion Suppression/Enhancement) validate->matrix_effect Test 2 stability Stability Studies (Bench-top, Freeze-Thaw) validate->stability Test 3 pass Validation Criteria Met? specificity->pass matrix_effect->pass stability->pass fail Re-evaluate Anticoagulant or Modify Assay pass->fail No implement Implement Chosen Anticoagulant in Study Protocol pass->implement Yes fail->select_candidates

Caption: Workflow for selecting and validating an anticoagulant.

PotentialInteractions cluster_blood_tube Blood Collection Tube Entrectinib Entrectinib PlasmaProteins Plasma Proteins Entrectinib->PlasmaProteins Binding Anticoagulant Anticoagulant (e.g., K2EDTA, Heparin) Anticoagulant->Entrectinib Potential Interference (Assay Dependent) Anticoagulant->PlasmaProteins Altered Binding Enzymes Degradative Enzymes Anticoagulant->Enzymes Inhibition (e.g., EDTA) Enzymes->Entrectinib Potential Degradation

Caption: Potential interactions within a plasma sample.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction for Enhanced Entrectinib Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid-liquid extraction (LLE) of Entrectinib. The following information is designed to address specific issues encountered during experimental work, ensuring improved recovery and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Entrectinib to consider for LLE?

A1: Understanding the physicochemical properties of Entrectinib is crucial for developing an effective LLE protocol. Entrectinib is a weak base with a pKa of approximately 7.7. This means its solubility is pH-dependent; it is more soluble in acidic solutions where it exists in its protonated, charged form, and less soluble in basic solutions where it is in its neutral, more lipophilic form. This property is fundamental to manipulating its partitioning between aqueous and organic phases during extraction.

Q2: Which organic solvents are suitable for extracting Entrectinib?

A2: The choice of an appropriate organic solvent is critical for achieving high recovery of Entrectinib. Solvents should be immiscible with water and have a good affinity for the neutral form of Entrectinib. Commonly used solvents for the extraction of basic compounds like Entrectinib include:

  • Methyl tert-butyl ether (MTBE): Often a good choice due to its low miscibility with water and good extraction efficiency for many basic drugs.[1]

  • Ethyl acetate: A versatile solvent, but it can be more prone to hydrolysis and may extract more polar impurities.

  • Dichloromethane (DCM): A highly effective solvent, but it is denser than water, which will alter the layer separation in a separatory funnel. It is also associated with greater health and environmental concerns.

A solvent screening experiment is recommended to determine the optimal solvent for your specific sample matrix.

Q3: How does pH affect the extraction efficiency of Entrectinib?

A3: As a weak base, the pH of the aqueous phase is the most critical parameter influencing the extraction efficiency of Entrectinib.

  • To extract Entrectinib into the organic phase: The aqueous phase should be made basic, with a pH at least 2 units above the pKa of Entrectinib (i.e., pH ≥ 9.7). At this pH, Entrectinib will be in its neutral, deprotonated form, making it more soluble in the organic solvent.

  • To back-extract Entrectinib into an aqueous phase (for purification): The organic phase containing Entrectinib can be washed with an acidic aqueous solution (e.g., pH ≤ 5.7). This will protonate the Entrectinib, making it charged and more soluble in the aqueous phase, thus removing it from the organic layer.

Troubleshooting Guides

This section addresses common problems encountered during the liquid-liquid extraction of Entrectinib.

Issue 1: Low Recovery of Entrectinib

Q: I am experiencing low recovery of Entrectinib in the organic phase. What are the possible causes and solutions?

A: Low recovery is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps for Low Recovery:

  • Verify the pH of the Aqueous Phase:

    • Problem: The pH of the aqueous phase may not be sufficiently basic to ensure Entrectinib is in its neutral form.

    • Solution: Measure the pH of the aqueous phase before extraction. Ensure it is adjusted to at least 9.7 using a suitable base (e.g., 1M NaOH or a buffered solution).

  • Inadequate Mixing/Agitation:

    • Problem: Insufficient contact between the aqueous and organic phases will lead to poor partitioning of Entrectinib.

    • Solution: Ensure thorough mixing by inverting the separatory funnel multiple times (e.g., 10-15 inversions). Avoid vigorous shaking to prevent emulsion formation.

  • Suboptimal Solvent Choice:

    • Problem: The selected organic solvent may not have a high enough partition coefficient for Entrectinib.

    • Solution: Perform a solvent screening experiment to compare the extraction efficiency of different solvents like MTBE, ethyl acetate, and dichloromethane.

  • Incorrect Phase Ratio:

    • Problem: The volume of the organic solvent may be insufficient to effectively extract the Entrectinib.

    • Solution: Increase the volume of the organic solvent relative to the aqueous phase. Experiment with different phase ratios (e.g., 1:1, 1:2, 1:3 aqueous to organic).

  • Analyte Loss During Solvent Evaporation:

    • Problem: If a solvent evaporation step is used to concentrate the extract, volatile compounds can be lost. While Entrectinib itself is not highly volatile, this can be a factor in some experimental setups.

    • Solution: Use a gentle stream of nitrogen for evaporation at a controlled temperature. Avoid evaporating to complete dryness.

Issue 2: Emulsion Formation

Q: A thick, stable emulsion has formed between the aqueous and organic layers. How can I resolve this?

A: Emulsion is a common problem in LLE, especially with complex sample matrices.[2]

Methods to Break Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes) to allow the layers to separate naturally.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.[2]

  • Salting Out: Add a small amount of a saturated sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.[2]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separator filter can sometimes break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[2]

Experimental Protocols

Protocol 1: Solvent Screening for Entrectinib Extraction

Objective: To determine the most effective organic solvent for the extraction of Entrectinib from an aqueous solution.

Methodology:

  • Prepare a stock solution of Entrectinib in a suitable water-miscible solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Prepare identical aqueous samples: In separate vials, add a known volume of the Entrectinib stock solution to an aqueous buffer (pH 10).

  • Solvent Addition: To each vial, add an equal volume of the test organic solvents (e.g., MTBE, ethyl acetate, dichloromethane).

  • Extraction: Cap the vials and mix thoroughly for 2 minutes.

  • Phase Separation: Centrifuge the vials to ensure complete phase separation.

  • Quantification: Carefully remove a known volume of the organic layer from each vial. Analyze the concentration of Entrectinib in each organic extract using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate Recovery: Determine the percentage recovery for each solvent.

Data Presentation:

Organic SolventPartition Coefficient (K)% RecoveryObservations
Methyl tert-butyl ether (MTBE)18.595%Clean phase separation
Ethyl Acetate12.092%Minor emulsion observed
Dichloromethane (DCM)24.096%Clean phase separation

Note: The above data is representative and may vary based on experimental conditions.

Protocol 2: pH Optimization for Entrectinib Extraction

Objective: To determine the optimal pH of the aqueous phase for maximizing the recovery of Entrectinib into the organic phase.

Methodology:

  • Prepare a series of aqueous buffers with a range of pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).

  • Prepare identical aqueous samples: In separate vials, add a known amount of Entrectinib to each buffer solution.

  • Solvent Addition: Add a fixed volume of the chosen optimal organic solvent (from Protocol 1) to each vial.

  • Extraction: Mix and separate the phases as described in Protocol 1.

  • Quantification: Analyze the concentration of Entrectinib in each organic extract.

  • Determine Optimal pH: Plot the % recovery of Entrectinib against the pH of the aqueous phase to identify the optimal pH.

Data Presentation:

pH of Aqueous Phase% Recovery of Entrectinib
8.065%
8.578%
9.088%
9.594%
10.096%
10.596%
11.095%

Note: The above data is representative and suggests that a pH of 10.0 or higher is optimal for Entrectinib extraction.

Visualizations

LLE_Workflow start Start: Aqueous Sample containing Entrectinib ph_adjust Adjust Aqueous Phase pH to > 9.7 start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent mix Mix Aqueous and Organic Phases add_solvent->mix separate Allow Phases to Separate mix->separate collect_organic Collect Organic Phase (contains Entrectinib) separate->collect_organic end End: Purified Entrectinib in Organic Solvent collect_organic->end

Caption: Standard workflow for the liquid-liquid extraction of Entrectinib.

Troubleshooting_Tree start Low Entrectinib Recovery? check_ph Is aqueous pH > 9.7? start->check_ph Yes adjust_ph Solution: Increase pH with base check_ph->adjust_ph No check_mixing Was mixing adequate? check_ph->check_mixing Yes end Recovery Improved adjust_ph->end increase_mixing Solution: Increase mixing time/intensity check_mixing->increase_mixing No check_solvent Is solvent optimal? check_mixing->check_solvent Yes increase_mixing->end screen_solvents Solution: Perform solvent screening check_solvent->screen_solvents No check_ratio Is phase ratio sufficient? check_solvent->check_ratio Yes screen_solvents->end increase_ratio Solution: Increase organic to aqueous phase ratio check_ratio->increase_ratio No check_ratio->end Yes increase_ratio->end

Caption: A decision tree for troubleshooting low Entrectinib recovery.

References

Validation & Comparative

A Comparative Guide to the Validation of Entrectinib-d8 as an Internal Standard for Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deuterated and non-deuterated internal standards for the bioanalysis of Entrectinib in clinical trials. The focus is on the validation of Entrectinib-d8 as a reliable internal standard, supported by experimental data from published studies. While a direct head-to-head comparison of this compound with other internal standards within a single study is not available in the current literature, this guide compiles and compares data from separate validation studies to inform the selection of the most appropriate internal standard for robust and accurate quantification of Entrectinib.

The Gold Standard: Deuterated Internal Standards

In bioanalytical method development, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1] A deuterated internal standard is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variability and matrix effects.[2][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

This section presents a comparative summary of validation parameters for Entrectinib bioanalysis using a deuterated internal standard (Entrectinib-d5 and Entrectinib-d4 as surrogates for this compound) and non-deuterated alternatives (Quizartinib).

Disclaimer: The following data is compiled from different studies. A direct comparison of performance should be interpreted with caution due to variations in experimental conditions, matrices, and analytical instrumentation across these studies.

Table 1: Performance Data for Deuterated Internal Standards for Entrectinib
Validation ParameterEntrectinib-d5[4]Entrectinib-d4[5]
Matrix Human PlasmaRat Plasma
Linearity Range 5.0 - 10000.0 ng/mL1 - 20 ng/mL
Correlation Coefficient (r²) > 0.990.999
Lower Limit of Quantification (LLOQ) 5.0 ng/mL1.0 ng/mL
Intra-day Precision (%CV) 2.16 - 5.64%< 2.0%
Inter-day Precision (%CV) 1.64 - 8.00%Not Reported
Intra-day Accuracy (%Bias) 94.17 - 96.00%Within Limits
Inter-day Accuracy (%Bias) 91.66 - 99.34%Within Limits
Mean Recovery 96.23%Not Reported
Table 2: Performance Data for a Non-Deuterated Internal Standard for Entrectinib
Validation ParameterQuizartinib
Matrix Human Plasma
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.997
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) 6.42 - 11.70%
Inter-day Precision (%CV) 3.64 - 11.56%
Intra-day Accuracy (%Bias) 83.82 - 90.97%
Inter-day Accuracy (%Bias) 82.24 - 89.66%
Mean Recovery Not Reported

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Entrectinib using an internal standard, based on the referenced studies.

Sample Preparation

a) Protein Precipitation (PPT) with Entrectinib-d5

  • To a 1.5 mL polypropylene tube, add 100 µL of human plasma sample.

  • Add 50 µL of Entrectinib-d5 working solution (500.00 ng/mL).

  • Add 0.25 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to an autosampler vial containing 100 µL of 0.1% formic acid for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) with Quizartinib

  • To a glass tube, add the plasma sample.

  • Add the internal standard, Quizartinib.

  • Add tert-butyl methyl ether as the extraction solvent.

  • Vortex to mix.

  • Centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation is typically performed on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The mass spectrometer is operated in the positive ion multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Entrectinib: 561.23 → 435.1 m/z

    • Entrectinib-d4: 580.6/496.3 m/z

    • Quizartinib: 561.19 → 114.1 m/z

Validation Experiments

The bioanalytical method validation should be conducted in accordance with FDA and ICH guidelines. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Linearity: Determined by a calibration curve consisting of a blank, a zero, and at least six to eight non-zero standards covering the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Investigated to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard. This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (PPT or LLE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC-MS/MS Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Validation Validation Parameter Assessment Quantification->Validation

Caption: Experimental workflow for bioanalytical method validation.

G Start Start: Need for Entrectinib Quantification Decision Is a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., this compound) Available? Start->Decision Use_SIL Use this compound (Preferred Method) Decision->Use_SIL Yes Consider_Analog Consider Structural Analog (e.g., Quizartinib) Decision->Consider_Analog No Validate_SIL Validate Method with SIL-IS (Higher probability of success) Use_SIL->Validate_SIL Validate_Analog Thoroughly Validate Method with Structural Analog (Potential for challenges) Consider_Analog->Validate_Analog End Robust Bioanalytical Method Validate_SIL->End Validate_Analog->End

Caption: Decision tree for internal standard selection.

Conclusion

The validation data presented in this guide, although from separate studies, supports the use of a deuterated internal standard, such as this compound, for the bioanalysis of Entrectinib. The data for Entrectinib-d5 and -d4 show excellent precision and accuracy, which are critical for reliable clinical trial data. While non-deuterated alternatives like Quizartinib can be used, they may exhibit greater variability in accuracy and precision, as suggested by the compiled data. The near-identical physicochemical properties of a deuterated internal standard make it the superior choice for mitigating matrix effects and ensuring the robustness and reliability of the bioanalytical method, in line with regulatory expectations. Therefore, for pivotal clinical trials requiring the highest level of data integrity, the use of this compound as an internal standard is strongly recommended.

References

A Comparative Guide to Entrectinib Quantification Methods in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of published bioanalytical methods for the quantification of Entrectinib, a potent tyrosine kinase inhibitor. While direct inter-laboratory cross-validation studies are not publicly available, this document synthesizes data from single-laboratory validation reports to offer a comprehensive comparison of methodologies and their performance.

Entrectinib is an inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK)[1]. Its clinical efficacy is under investigation for various solid tumors[1][2]. Accurate and precise quantification of Entrectinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for this purpose.

Comparative Analysis of Validated LC-MS/MS Methods

The following tables summarize the key parameters and performance characteristics of several validated LC-MS/MS methods for Entrectinib quantification in plasma. These methods have been validated in accordance with regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[3][4].

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterMethod 1Method 2Method 3Method 4
Internal Standard (IS) QuizartinibCarbamazepineEntrectinib-D4Entrectinib-D5
LC Column Not SpecifiedAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Luna (250x4.6 mm, 5 µm)Not Specified
Mobile Phase Not SpecifiedAcetonitrile and 0.1% formic acid in water (gradient)0.1% formic acid and acetonitrile (70:30 v/v)Not Specified
Ionization Mode Positive ESIPositive ESIPositive ESIPositive ESI
MRM Transition (Entrectinib) 561.23 → 435.1Not Specified560.6 → 475.1560.61 → 475.12
MRM Transition (IS) 561.19 → 114.1 (Quizartinib)Not Specified580.6 → 496.3 (Entrectinib-D4)566.64 → 475.12 (Entrectinib-D5)
Table 2: Sample Preparation and Method Performance
ParameterMethod 1Method 2Method 3Method 4
Sample Preparation Liquid-Liquid Extraction (LLE) with tert-butyl methyl etherProtein Precipitation (PPT) with acetonitrileNot SpecifiedProtein Precipitation (PPT) with acetonitrile
Linearity Range (ng/mL) 0.5 - 10001 - 2501 - 200.005 - 10
Lower Limit of Quantification (LLOQ) (ng/mL) 0.51Not Specified0.005
Intra-day Precision (%CV) 3.64 - 14.786.3 - 12.9<2.02.16 - 5.64
Inter-day Precision (%CV) 3.64 - 14.782.6 - 6.9<2.01.64 - 8.00
Intra-day Accuracy (%) 82.24 - 93.330.5 - 11.6Within limits94.17 - 96.00
Inter-day Accuracy (%) 82.24 - 93.330.5 - 11.6Within limits91.66 - 99.34
Recovery (%) Good recovery reportedData met acceptance criteriaNot Specified>90

Experimental Protocols: A Closer Look

The successful implementation of a bioanalytical method hinges on a well-defined experimental protocol. Below are summaries of the methodologies employed in the compared studies.

Sample Preparation
  • Liquid-Liquid Extraction (LLE): This technique, utilized in Method 1, involves the extraction of Entrectinib from plasma using an organic solvent like tert-butyl methyl ether. This method is effective in removing matrix components that could interfere with the analysis.

  • Protein Precipitation (PPT): Methods 2 and 4 employed a simpler and faster protein precipitation technique using acetonitrile. This approach is high-throughput but may result in a less clean extract compared to LLE.

Chromatographic Separation and Mass Spectrometric Detection

All compared methods utilize reversed-phase liquid chromatography for the separation of Entrectinib and its internal standard from endogenous plasma components. The use of tandem mass spectrometry with multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. The choice of internal standard is critical for accurate quantification, with stable isotope-labeled internal standards (e.g., Entrectinib-D4, Entrectinib-D5) being the gold standard due to their similar physicochemical properties to the analyte.

Workflow for Bioanalytical Method Validation

The development and validation of a bioanalytical method is a systematic process designed to ensure the reliability and reproducibility of the data. The following diagram illustrates a typical workflow for the validation of an Entrectinib quantification method.

Entrectinib Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Selection of IS B Optimization of LC Parameters A->B C Optimization of MS/MS Parameters B->C D Sample Preparation Optimization C->D E Selectivity & Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Limit of Quantification (LOQ) G->H I Recovery & Matrix Effect H->I J Stability I->J K Calibration Curve & QC Samples J->K L Analysis of Study Samples K->L M Data Processing & Reporting L->M

Caption: A typical workflow for the development, validation, and application of a bioanalytical method for Entrectinib quantification.

Conclusion and Recommendations

The reviewed studies demonstrate that robust and reliable LC-MS/MS methods have been developed and validated for the quantification of Entrectinib in plasma. The choice of a specific method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

For studies requiring high sensitivity, methods with a lower LLOQ, such as the one utilizing Entrectinib-D5 as an internal standard and reporting an LLOQ of 5 pg/mL, would be advantageous. For high-throughput applications, methods employing protein precipitation for sample preparation may be preferred due to their speed and simplicity.

It is crucial for any laboratory adopting or developing an Entrectinib quantification method to perform its own comprehensive validation to ensure the method's performance characteristics are suitable for its intended purpose. This guide serves as a valuable resource for initiating this process by providing a comparative landscape of existing validated methodologies.

References

Comparative Efficacy of Entrectinib versus Crizotinib in ROS1-Positive NSCLC: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in the field of oncology, understanding the comparative efficacy of targeted therapies is paramount. This guide provides a detailed comparison of two key tyrosine kinase inhibitors (TKIs), Entrectinib and Crizotinib, for the treatment of ROS1-positive non-small cell lung cancer (NSCLC).

Executive Summary

Entrectinib and Crizotinib are both effective targeted therapies for ROS1-positive NSCLC. Clinical data suggests that while both drugs demonstrate robust systemic efficacy, Entrectinib exhibits superior intracranial activity due to its ability to cross the blood-brain barrier. This makes Entrectinib a particularly important therapeutic option for patients with central nervous system (CNS) metastases, a common site of disease progression. Comparative effectiveness analyses, often utilizing real-world data alongside clinical trial results, indicate favorable outcomes for Entrectinib in terms of progression-free survival and time to treatment discontinuation.

Data Presentation: Clinical Efficacy

The following tables summarize the key clinical efficacy data for Entrectinib and Crizotinib in ROS1-positive NSCLC.

Table 1: Systemic Efficacy in ROS1-Positive NSCLC
Efficacy EndpointEntrectinib (Integrated analysis of STARTRK-2, STARTRK-1, ALKA-372-001)Crizotinib (PROFILE 1001)
Objective Response Rate (ORR) 78%72%[1]
Median Progression-Free Survival (PFS) 19.3 months19.3 months[1]
Median Overall Survival (OS) Not Reached (at time of analysis)51.4 months[1][2][3]
Table 2: Intracranial Efficacy in ROS1-Positive NSCLC with CNS Metastases
Efficacy EndpointEntrectinib (Integrated analysis)Crizotinib (PROFILE 1001)
Intracranial Objective Response Rate (iORR) 55%Data not consistently reported; known to have poor CNS penetration
Table 3: Comparative Effectiveness (Real-World Data vs. Clinical Trial)
Efficacy EndpointEntrectinib (Clinical Trial Data)Crizotinib (Real-World Data)
Median Time to Treatment Discontinuation (TTD) 14.6 months8.8 months
Progression-Free Survival (PFS) Hazard Ratio (HR) Favors Entrectinib (HR: 0.44)-

Experimental Protocols

Pivotal Clinical Trials for Entrectinib (STARTRK-1, STARTRK-2, ALKA-372-001)

Study Design: These were phase I and II, multicenter, open-label, single-arm studies. The integrated analysis included patients with locally advanced or metastatic ROS1 fusion-positive NSCLC who were tyrosine kinase inhibitor (TKI)-naive.

Key Inclusion Criteria:

  • Histologically or cytologically confirmed diagnosis of NSCLC.

  • Documented ROS1 gene fusion identified by a local laboratory.

  • At least one measurable extracranial lesion as defined by RECIST v1.1.

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Patients with asymptomatic, treated, and stable brain metastases were permitted.

Key Exclusion Criteria:

  • Prior treatment with a ROS1 inhibitor.

  • Symptomatic or untreated CNS metastases.

Treatment: Entrectinib was administered orally at a dose of 600 mg once daily.

Efficacy Assessment: Tumor assessments were performed every 8 weeks. The primary efficacy endpoints were ORR and duration of response (DoR), assessed by a blinded independent central review (BICR) according to RECIST v1.1.

Pivotal Clinical Trial for Crizotinib (PROFILE 1001)

Study Design: This was a phase I, multicenter, open-label, single-arm, dose-escalation study with expansion cohorts. The ROS1-positive NSCLC cohort included patients with advanced disease.

Key Inclusion Criteria:

  • Histologically or cytologically confirmed diagnosis of advanced NSCLC.

  • Presence of a ROS1 rearrangement as determined by fluorescence in situ hybridization (FISH) or reverse transcriptase-polymerase chain reaction (RT-PCR).

  • Measurable disease as defined by RECIST v1.0.

  • ECOG performance status of 0-2.

  • Patients with treated brain metastases were eligible.

Key Exclusion Criteria:

  • Prior treatment with a ROS1 inhibitor.

Treatment: Crizotinib was administered orally at a dose of 250 mg twice daily.

Efficacy Assessment: Tumor response was evaluated every 8 weeks. The primary efficacy endpoints were ORR and DoR, assessed by both investigator and independent radiology review according to RECIST v1.0.

Signaling Pathways and Experimental Workflows

ROS1 Signaling Pathway

ROS1 fusion proteins lead to the constitutive activation of downstream signaling pathways that are critical for cell proliferation, survival, and migration. The primary pathways implicated are the MAPK/ERK pathway, the PI3K/AKT/mTOR pathway, and the STAT3 pathway. Both Entrectinib and Crizotinib exert their therapeutic effect by inhibiting the kinase activity of the ROS1 fusion protein, thereby blocking these downstream signals.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein GRB2_SOS GRB2/SOS ROS1->GRB2_SOS PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Entrectinib Entrectinib Entrectinib->ROS1 Crizotinib Crizotinib Crizotinib->ROS1

Caption: ROS1 signaling pathways and points of inhibition.

Experimental Workflow for TKI Efficacy Assessment

The evaluation of tyrosine kinase inhibitors like Entrectinib and Crizotinib typically follows a structured workflow, from preclinical in vitro and in vivo studies to clinical trials.

TKI_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Cell_Lines ROS1-Positive Cell Lines (e.g., HCC78, Ba/F3) IC50 In Vitro Assays (IC50 Determination) Cell_Lines->IC50 Xenograft In Vivo Xenograft Models IC50->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth Phase_I Phase I (Safety & Dosing) Tumor_Growth->Phase_I Promising Preclinical Data Phase_II Phase II (Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Typical workflow for TKI development.

Logical Comparison of Entrectinib and Crizotinib

This diagram illustrates the key differentiating factors between Entrectinib and Crizotinib in the context of ROS1-positive NSCLC treatment.

Drug_Comparison cluster_entrectinib Entrectinib cluster_crizotinib Crizotinib E_Systemic Systemic Efficacy E_CNS CNS Penetrant E_Intracranial Intracranial Efficacy E_CNS->E_Intracranial C_Systemic Systemic Efficacy C_Intracranial Limited Intracranial Efficacy C_Systemic->C_Intracranial C_CNS Poor CNS Penetration ROS1_NSCLC ROS1-Positive NSCLC Patient Treatment_Decision Treatment Decision ROS1_NSCLC->Treatment_Decision CNS_Metastases CNS Metastases? Treatment_Decision->CNS_Metastases CNS_Metastases->E_CNS Yes CNS_Metastases->C_Systemic No

Caption: Treatment decision logic based on CNS status.

References

A Comparative Guide to the Precision and Accuracy of Entrectinib Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the robust and reliable quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the inter-day and intra-day precision and accuracy of bioanalytical assays for Entrectinib, a targeted therapy against NTRK and ROS1 fusion-positive solid tumors. The performance of these assays is benchmarked against methods used for other prominent tyrosine kinase inhibitors, namely Larotrectinib, Crizotinib, and Alectinib, offering valuable insights for assay selection and validation in clinical and preclinical research.

Performance Data of Entrectinib and Comparator Assays

The following tables summarize the inter-day and intra-day precision and accuracy of various bioanalytical methods for Entrectinib and selected alternative tyrosine kinase inhibitors. Precision is presented as the coefficient of variation (%CV) or relative standard deviation (%RSD), and accuracy is typically reported as the percentage of the nominal concentration or percentage error (%E).

Table 1: Inter-day and Intra-day Precision of Entrectinib Assays

Analytical MethodMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)
UPLC-MS/MSHuman Plasma6.42 - 11.703.64 - 11.56
UPLC-MS/MSRat Plasma6.3 - 12.92.6 - 6.9
LC-MS/MSHuman Plasma2.16 - 5.641.64 - 8.00

Table 2: Inter-day and Intra-day Accuracy of Entrectinib Assays

Analytical MethodMatrixIntra-day Accuracy (%)Inter-day Accuracy (%)
UPLC-MS/MSHuman Plasma83.82 - 90.9782.24 - 89.66
UPLC-MS/MSRat Plasma0.5 - 11.6 (% bias)0.5 - 11.6 (% bias)
LC-MS/MSHuman Plasma94.17 - 96.0091.66 - 99.34

Table 3: Comparison of Precision and Accuracy with Alternative Tyrosine Kinase Inhibitor Assays

DrugAnalytical MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Recovery)Inter-day Accuracy (% Recovery)
Larotrectinib HPLCMice PlasmaWithin acceptable limitsWithin acceptable limitsWithin acceptable limitsWithin acceptable limits
Crizotinib RP-HPLCBulk Drug-0.93 (Intermediate)--
Alectinib LC-MS/MSHuman Liver Microsomes-3.78 to 4.33-3.78 to 4.33-2.56 to 3.45 (%E)-2.56 to 3.45 (%E)
Alectinib RP-HPLCPharmaceutical Dosage Form0.951.4499.62 to 100.18-

Experimental Protocols for Entrectinib Quantification

The methodologies outlined below are representative of the UPLC-MS/MS and LC-MS/MS assays cited in the performance data tables for Entrectinib.

UPLC-MS/MS Method for Entrectinib in Human Plasma
  • Sample Preparation: A liquid-liquid extraction (LLE) process is employed. To a plasma sample, an internal standard (e.g., Quizartinib) is added, followed by an extraction solvent such as tert-butyl methyl ether. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the analyte and internal standard is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[1]

  • Chromatography: Chromatographic separation is achieved using a C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The mass-to-charge (m/z) transitions monitored are specific for Entrectinib (e.g., 561.23 → 435.1) and the internal standard.[1]

LC-MS/MS Method for Entrectinib in Human Plasma
  • Sample Preparation: Protein precipitation (PPT) is a common and rapid sample preparation technique. An organic solvent, such as acetonitrile, containing an internal standard (e.g., Entrectinib-D5) is added to the plasma sample. The mixture is vortexed and centrifuged to precipitate proteins. The resulting supernatant is then injected into the LC-MS/MS system.

  • Chromatography: Similar to the UPLC-MS/MS method, a C18 column is typically used with a mobile phase gradient of an aqueous solvent and an organic solvent to achieve separation.

  • Mass Spectrometry: Quantification is carried out using a tandem mass spectrometer operating in MRM mode with positive ion electrospray ionization. Specific precursor to product ion transitions are monitored for both Entrectinib and the deuterated internal standard.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for the bioanalysis of Entrectinib and the signaling pathway it inhibits.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon injection Inject into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects TRK_fusion NTRK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_fusion->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_fusion->PLCg Entrectinib Entrectinib Entrectinib->TRK_fusion proliferation Cell Proliferation RAS_RAF_MEK_ERK->proliferation survival Cell Survival RAS_RAF_MEK_ERK->survival PI3K_AKT_mTOR->proliferation PI3K_AKT_mTOR->survival PLCg->proliferation PLCg->survival

References

Establishing the Lower Limit of Quantification for Entrectinib in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Entrectinib, a potent tyrosine kinase inhibitor, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. A key performance characteristic of any bioanalytical method is its lower limit of quantification (LLOQ), defined as the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This guide provides a comparative overview of published methods for determining the LLOQ of Entrectinib in plasma, focusing on the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique.

Comparative Performance of Entrectinib Quantification Methods

The following table summarizes the performance characteristics of various LC-MS/MS methods developed for the quantification of Entrectinib in plasma. These methods employ different sample preparation techniques and instrumental parameters, leading to variations in their LLOQ and other validation parameters.

Parameter Method 1 Method 2 Method 3 Method 4
LLOQ 0.5 ng/mL[1][2]1 ng/mL[3][4]2.00 ng/mL[5]5.0 pg/mL (0.005 ng/mL)
Linearity Range 0.5–1000 ng/mL1–250 ng/mLNot Specified5.0–10000.0 pg/mL
Intra-day Precision (%CV) 3.64–14.78%6.3–12.9%Not Specified< 6.0%
Inter-day Precision (%CV) 3.64–11.56%2.6–6.9%Not Specified< 6.0%
Intra-day Accuracy (%) 83.82–90.97%0.5–11.6% (as bias)Not Specified98.9%–102.4%
Inter-day Accuracy (%) 82.24–89.66%0.5–11.6% (as bias)Not Specified98.9%–102.4%
Extraction Recovery (%) 86.64%Not SpecifiedNot Specified> 90%
Internal Standard QuizartinibCarbamazepineNot SpecifiedEntrectinib-D5

Experimental Protocols

The methodologies outlined below are based on the referenced literature and represent common approaches for quantifying Entrectinib in plasma.

Method 1: UPLC-MS/MS with Liquid-Liquid Extraction (LLOQ: 0.5 ng/mL)

This method demonstrates a high sensitivity for Entrectinib in plasma.

  • Sample Preparation: Liquid-liquid extraction is performed using tert-butyl methyl ether.

  • Internal Standard: Quizartinib is used as the internal standard.

  • Chromatographic Separation: An ACQUITY UPLC CSH C18 column (130 Å, 1.7 µm, 2.1 mm × 100 mm) is used with an isocratic elution. The mobile phase consists of water with 0.1% formic acid and methanol with 0.1% formic acid (90:10).

  • Mass Spectrometry: Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass-to-charge transitions are m/z 561.23 → 435.1 for Entrectinib and m/z 561.19 → 114.1 for Quizartinib.

  • Validation: The method was validated according to FDA and ICH guidelines.

Method 2: UPLC-MS/MS with Protein Precipitation (LLOQ: 1 ng/mL)

This method offers a simpler and faster sample preparation approach.

  • Sample Preparation: Protein precipitation is carried out using acetonitrile.

  • Internal Standard: Carbamazepine is utilized as the internal standard.

  • Chromatographic Separation: An Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) is employed with a gradient elution. The mobile phase is composed of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry: Detection is performed in positive ion electrospray ionization mode using MRM.

  • Validation: The method met the acceptance criteria of the US Food and Drug Administration guidelines for bioanalytical method validation.

Method 3: LC-MS/MS (LLOQ: 2.00 ng/mL)

This method was used in clinical studies to measure Entrectinib and its active metabolite, M5.

  • Analytical Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used.

  • LLOQ: The established lower limit of quantification for Entrectinib was 2.00 ng/mL.

Method 4: LC-MS/MS with Protein Precipitation (LLOQ: 5.0 pg/mL)

This method represents a highly sensitive approach for the quantification of Entrectinib.

  • Sample Preparation: Protein precipitation is employed for sample extraction.

  • Internal Standard: Entrectinib-D5 is used as the internal standard.

  • Chromatographic Separation: An Ascentis Express C18 column (50 mm × 4.6 mm, 2.7 µm) is used. The mobile phase consists of 0.1% formic acid and methanol (25:75 v/v).

  • Mass Spectrometry: Analysis is performed using MRM in positive ion mode with mass transitions of m/z 560.61→475.12 for Entrectinib and m/z 566.64→475.12 for Entrectinib-D5.

Workflow for LLOQ Determination

The determination of the LLOQ is a critical component of bioanalytical method validation. The general workflow involves a series of experiments to demonstrate that the analyte can be reliably quantified at the proposed LLOQ concentration. This process is guided by regulatory bodies such as the FDA and EMA.

LLOQ_Determination_Workflow A Prepare Blank Plasma Batches B Spike Calibration Standards & QCs A->B C Define Proposed LLOQ Concentration B->C D Process Samples (e.g., Protein Precipitation, LLE) C->D E Analyze via LC-MS/MS D->E F Assess Signal-to-Noise Ratio (S/N > 5) E->F G Evaluate Precision (%CV ≤ 20%) F->G H Evaluate Accuracy (%Bias within ±20%) G->H I Analyze Multiple Replicates (n ≥ 5) H->I J Criteria Met? I->J K LLOQ Established J->K Yes L Revise Method or LLOQ J->L L->C

Caption: General workflow for establishing the Lower Limit of Quantification (LLOQ).

References

Comparative Pharmacokinetic Profiles of Entrectinib Across Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Entrectinib's pharmacokinetic variability in adult, pediatric, and organ-impaired patient populations, supported by experimental data and pathway visualizations.

Entrectinib, a potent and selective tyrosine kinase inhibitor, has demonstrated significant clinical activity against tumors harboring NTRK, ROS1, or ALK gene fusions. Understanding its pharmacokinetic (PK) profile in different patient populations is crucial for optimizing dosing strategies and ensuring patient safety. This guide provides a comparative overview of Entrectinib's pharmacokinetics in various patient cohorts, supported by data from clinical studies.

Pharmacokinetic Parameters: A Comparative Overview

The pharmacokinetic profile of Entrectinib and its major active metabolite, M5, has been characterized in several clinical trials. The following tables summarize key PK parameters observed in different patient populations.

Table 1: Pharmacokinetic Parameters of Entrectinib in Adult Patients with Solid Tumors

ParameterValueReference Study
Time to Maximum Concentration (Tmax) ~4-6 hours[1][2]
Elimination Half-life (t½) ~20 hours[3]
Apparent Clearance (CL/F) 19.6 L/h[2]
Steady State Achievement By Day 14[1]
M5-to-Entrectinib AUC Ratio at Steady State 0.5

Data from studies involving adult patients with solid tumors receiving the recommended 600 mg once-daily dose.

Table 2: Impact of Hepatic Impairment on Entrectinib Pharmacokinetics (Single 100 mg Dose)

Hepatic FunctionChange in Entrectinib AUCinf vs. Normal FunctionChange in Entrectinib Cmax vs. Normal FunctionReference Study
Mild (Child-Pugh A) ↑ 39%↑ 25%
Moderate (Child-Pugh B) ↑ 39%-
Severe (Child-Pugh C) ↑ 23%↓ 61% (from mild)

AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Note: While AUC increased in hepatic impairment, the changes were not as substantial as might be predicted by models, and Cmax showed a decreasing trend with increasing severity of impairment.

Table 3: Impact of Renal Impairment on Entrectinib Pharmacokinetics

Renal FunctionRecommendationReference
Mild to Moderate (CrCl ≥30 mL/min) No dose adjustment required.
Severe (CrCl <30 mL/min) Has not been studied.

The pharmacokinetics of Entrectinib are not significantly affected by mild to moderate renal impairment as it is primarily cleared through hepatic metabolism.

Table 4: Pharmacokinetics of Entrectinib in Pediatric Patients

FormulationKey FindingReference
F1 (without acidulant) Lower systemic exposures in pediatric patients compared to adults at similar mg/m² doses.
F06 (commercial, with acidulant) Exposures at 300 mg/m² QD are comparable to those in adults receiving 600 mg QD.

A population PK model indicated that a 28% lower relative bioavailability of the F1 formulation in pediatric patients was a key factor in observed differences.

Ethnicity and Other Factors

No clinically significant differences in the pharmacokinetics of Entrectinib have been observed based on ethnicity (White, Asian, Black), age (4–86 years), gender, or body weight (32–130 kg). Therefore, no dose adjustments are required based on these demographic factors.

Signaling Pathway of Entrectinib

Entrectinib is a multi-targeted tyrosine kinase inhibitor that acts on TRKA/B/C, ROS1, and ALK. In cancer, chromosomal rearrangements can lead to the creation of fusion proteins involving these kinases. These fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK and PI3K/AKT pathways. Entrectinib inhibits these fusion proteins, thereby blocking these oncogenic signaling cascades.

Entrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fusion Protein NTRK/ROS1/ALK Fusion Protein RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) Fusion Protein->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Fusion Protein->PI3K_AKT_mTOR Entrectinib Entrectinib Entrectinib->Fusion Protein Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: Entrectinib inhibits oncogenic fusion proteins, blocking downstream signaling pathways.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from several key clinical studies. The general methodologies employed in these studies are outlined below.

Study Design for Pharmacokinetic Characterization in Adult Patients (Example based on STARTRK-1)

This was an open-label, dose-escalation and expansion phase study.

  • Patient Population: Adult patients with solid tumors.

  • Dosing Regimen: Entrectinib was administered orally once daily in continuous 28-day cycles. Doses ranged from 100-400 mg/m² and 600-800 mg.

  • Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points after single and multiple doses of Entrectinib to determine the plasma concentrations of Entrectinib and its active metabolite, M5.

  • Bioanalytical Method: Plasma concentrations of Entrectinib and M5 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters such as Cmax, AUC, and Tmax. Population pharmacokinetic (PopPK) models were also developed to characterize the PK profiles and identify sources of variability.

Experimental Workflow for a Drug-Drug Interaction Study (Example with CYP3A4 Inhibitors/Inducers)

These studies are crucial as Entrectinib is primarily metabolized by CYP3A4.

DDI_Study_Workflow cluster_period1 Period 1 cluster_period2 Period 2 Entrectinib_Admin Administer single dose of Entrectinib PK_Sampling1 Serial PK sampling for Entrectinib and M5 Entrectinib_Admin->PK_Sampling1 Collect samples Washout Washout Period PK_Sampling1->Washout Inhibitor_Inducer_Admin Administer strong CYP3A4 inhibitor (e.g., Itraconazole) or inducer (e.g., Rifampin) Washout->Inhibitor_Inducer_Admin Entrectinib_Coadmin Co-administer single dose of Entrectinib Inhibitor_Inducer_Admin->Entrectinib_Coadmin At steady state of inhibitor/inducer PK_Sampling2 Serial PK sampling for Entrectinib and M5 Entrectinib_Coadmin->PK_Sampling2 Collect samples Analysis Compare PK parameters between Period 1 and Period 2 PK_Sampling2->Analysis

Caption: Workflow for a typical drug-drug interaction study with Entrectinib.

  • Study Population: Healthy volunteers.

  • Study Design: Typically a two-period, crossover design.

  • Period 1: Subjects receive a single oral dose of Entrectinib, followed by serial blood sampling to determine the baseline pharmacokinetic profile.

  • Washout Period: A sufficient time is allowed for the complete elimination of Entrectinib from the body.

  • Period 2: Subjects receive a strong CYP3A4 inhibitor (e.g., itraconazole) or inducer (e.g., rifampin) for several days to reach steady state. Then, a single oral dose of Entrectinib is co-administered with the inhibitor/inducer, followed by serial blood sampling.

  • Data Analysis: The pharmacokinetic parameters of Entrectinib with and without the co-administered drug are compared to quantify the magnitude of the interaction.

Conclusion

The pharmacokinetic profile of Entrectinib is well-characterized and demonstrates linear and predictable behavior in adult patients. While dose adjustments are not necessary for mild to moderate renal impairment or based on demographic factors like age, gender, or ethnicity, specific considerations are required for patients with hepatic impairment and for the pediatric population. The use of a formulation containing an acidulant is critical to achieve comparable exposures in pediatric patients. Furthermore, co-administration with strong or moderate CYP3A4 inhibitors or inducers significantly alters Entrectinib exposure, necessitating dose modifications or avoidance of such combinations. This comparative guide provides researchers and drug development professionals with a consolidated resource to inform clinical trial design and optimize the therapeutic use of Entrectinib.

References

A Comparative Guide to Green vs. Conventional Analytical Methods for Entrectinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for accurate quantification of therapeutic agents like Entrectinib. This guide provides a detailed comparison of a validated green analytical method with conventional alternatives for Entrectinib analysis, supported by experimental data and protocols.

Entrectinib is a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide focuses on a recently developed eco-friendly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and contrasts it with previously established conventional LC-MS/MS methods.[1][3]

Performance Comparison: Green vs. Conventional Methods

The primary advantage of the green UPLC-MS/MS method lies in its reduced environmental impact without compromising analytical performance.[1] A key distinction is the use of less hazardous solvents and reduced solvent consumption. The green method utilizes tert-butyl methyl ether for liquid-liquid extraction, which is considered a greener alternative to commonly used chlorinated solvents. In contrast, conventional methods often employ protein precipitation with larger volumes of acetonitrile.

ParameterGreen UPLC-MS/MS MethodConventional LC-MS/MS Method AConventional LC-MS/MS Method B
Linearity Range 0.5 - 1000 ng/mL5.0 - 10000.0 pg/mL1 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5.0 pg/mL1 ng/mL
Intra-day Precision (%CV) 3.64 - 14.78%< 6.0%6.3 - 12.9%
Inter-day Precision (%CV) 3.64 - 11.56%< 6.0%2.6 - 6.9%
Intra-day Accuracy 82.24 - 93.33%98.9%–102.4%0.5 - 11.6%
Inter-day Accuracy 82.24 - 89.66%98.9%–102.4%0.5 - 11.6%
Run Time 2.5 minNot SpecifiedNot Specified
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationProtein Precipitation
Key Solvents tert-butyl methyl ether, acetonitrile, formic acidAcetonitrile, formic acidAcetonitrile, formic acid

Table 1: Comparison of Validation Parameters for Green and Conventional Analytical Methods for Entrectinib Quantification.

The green method demonstrates excellent sensitivity with an LLOQ of 0.5 ng/mL and a wide linear range, comparable to or better than the conventional methods. The precision and accuracy of the green method are well within the acceptable limits set by regulatory guidelines.

Experimental Protocols

Green UPLC-MS/MS Method

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard (Quizartinib).

  • Add 50 µL of acetonitrile and vortex.

  • Add 1 mL of tert-butyl methyl ether and shake for 20 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions:

  • Column: Not specified in the provided text.

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: Not specified in the provided text.

  • Run Time: 2.5 minutes.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Transitions: Entrectinib (561.23 → 435.1 m/z), Quizartinib (561.19 → 114.1 m/z).

Conventional LC-MS/MS Method (Protein Precipitation)

Sample Preparation:

  • To a plasma sample, add a precipitating agent (e.g., acetonitrile) typically in a 1:3 or 1:4 ratio (plasma:acetonitrile).

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant for direct injection or after evaporation and reconstitution.

Chromatographic and Mass Spectrometric conditions for conventional methods can vary but generally involve reverse-phase columns and mobile phases consisting of acetonitrile or methanol with additives like formic acid or ammonium acetate.

Visualizing the Workflow

Green_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Add_MTBE Add tert-butyl methyl ether Add_ACN->Add_MTBE Vortex_Shake Vortex & Shake Add_MTBE->Vortex_Shake Centrifuge Centrifuge Vortex_Shake->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection UPLC->MSMS

Caption: Experimental workflow for the green UPLC-MS/MS method.

Conventional_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_Precipitant Add Protein Precipitating Agent Plasma->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MSMS MS/MS Detection LC->MSMS

Caption: General workflow for conventional protein precipitation methods.

Conclusion

The validated green UPLC-MS/MS method offers a sensitive, accurate, and robust approach for the quantification of Entrectinib in plasma. Its primary advantage over conventional methods is the reduced environmental footprint, aligning with the principles of green analytical chemistry. While conventional methods based on protein precipitation are also effective, the green method provides a more sustainable option without sacrificing analytical quality. For laboratories aiming to minimize their environmental impact while maintaining high analytical standards, the adoption of such green methodologies is a significant step forward.

References

Safety Operating Guide

Safe Disposal of Entrectinib-d8: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and regulatory adherence. This document provides a detailed operational and disposal plan for Entrectinib-d8, a deuterated analog of the targeted anti-cancer agent Entrectinib. By furnishing procedural, step-by-step guidance, this content aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Immediate Safety and Hazard Assessment

Entrectinib is a kinase inhibitor used in cancer therapy.[1][2] While some safety data sheets (SDS) classify Entrectinib as not hazardous under the Globally Harmonized System (GHS), others indicate potential health risks, including skin irritation, serious eye damage, and suspected genetic defects and reproductive toxicity.[3][4][5] Given this conflicting information, and because Entrectinib is an antineoplastic agent, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. The introduction of deuterium is not expected to alter the fundamental toxicological properties of the parent compound.

Key Hazard Considerations:

  • Potential for Serious Health Effects: Handle with care due to the potential for skin and eye irritation, as well as possible mutagenic and reproductive hazards.

  • Environmental Release: Avoid discharge into the environment, as the ecological effects have not been fully determined.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following personal protective equipment should be worn to minimize exposure:

PPE ComponentSpecification
Gloves Chemical-impermeable gloves (e.g., nitrile), inspected for integrity before each use.
Eye Protection Safety goggles with side shields or a face shield.
Lab Coat A dedicated lab coat, preferably with long sleeves and cuffs.
Respiratory Protection If there is a risk of aerosolization or dust formation, a properly fitted respirator should be used.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following procedure outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Segregation of Waste

At the point of generation, all this compound waste must be segregated from non-hazardous laboratory trash. This includes:

  • Unused or expired this compound.

  • Contaminated consumables such as pipette tips, vials, and absorbent paper.

  • Contaminated personal protective equipment (gloves, disposable lab coats).

  • Empty stock containers.

Step 2: Containerization of Waste

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any sharps (e.g., needles, scalpel blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic/hazardous waste. These containers are often color-coded, for instance, with purple lids.

Step 3: Labeling of Waste Containers

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The specific hazard(s) (e.g., "Potentially Toxic," "Handle with Care").

  • The accumulation start date.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage of Waste

Store all this compound waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the direct control of laboratory personnel.

  • Away from general laboratory traffic.

  • Segregated from incompatible chemicals.

Step 5: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Follow your institution's specific procedures for requesting a waste pickup. The primary recommended method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed chemical destruction facility.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A This compound Waste Generation B Segregate from General Waste A->B C Solid Waste B->C D Liquid Waste B->D E Sharps Waste B->E F Collect in Labeled Hazardous Waste Container C->F G Collect in Labeled Hazardous Liquid Waste Container D->G H Collect in Labeled Cytotoxic Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange for Pickup by Environmental Health & Safety I->J K Final Disposal via Licensed Facility (Incineration) J->K

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific environmental health and safety guidelines for additional requirements.

References

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